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Foundational

An In-depth Technical Guide to the Solubility of 3-Benzoyl-4-hydroxybenzoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility for a Complex Molecule 3-Benzoyl-4-hydroxybenzoic acid is a multifaceted organic molecule featuring a benzoic acid core, a phenolic hydroxyl group, and a benzophenone moiety....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility for a Complex Molecule

3-Benzoyl-4-hydroxybenzoic acid is a multifaceted organic molecule featuring a benzoic acid core, a phenolic hydroxyl group, and a benzophenone moiety. This unique combination of functional groups imparts a specific polarity and reactivity profile, making it a molecule of interest in pharmaceutical and materials science. The carboxylic acid and hydroxyl groups offer sites for hydrogen bonding and salt formation, while the three aromatic rings contribute to its size, rigidity, and potential for π-π stacking interactions.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for its practical application. In drug development, solubility directly governs bioavailability, dictates formulation strategies, and influences the feasibility of preclinical studies. For synthetic chemists, knowledge of solubility is paramount for selecting appropriate reaction media, designing efficient purification and crystallization protocols, and ensuring process scalability.

While extensive, publicly available quantitative solubility data for 3-Benzoyl-4-hydroxybenzoic acid is limited, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility profile. We will delve into the theoretical principles governing its dissolution, provide a gold-standard experimental protocol for its measurement, and discuss how to interpret the resulting data to drive research and development forward.

Part 1: A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of 3-Benzoyl-4-hydroxybenzoic acid suggests a complex interplay of forces, demanding a more nuanced predictive approach.

Molecular Structure and Intermolecular Force Analysis

To predict solubility, we must first dissect the molecule's structure:

  • Polar, Hydrogen-Bonding Groups: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. The benzoyl ketone group (-C=O) acts as a hydrogen bond acceptor. These features suggest an affinity for polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, acetone).

  • Non-Polar Regions: The presence of three phenyl rings creates significant non-polar surface area. This suggests that purely non-polar solvents, such as hexane, will be poor solvents, as they cannot overcome the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) of the solid compound.

Compared to its simpler analog, 4-hydroxybenzoic acid, the addition of the large, relatively non-polar benzoyl group is expected to decrease its solubility in highly polar solvents like water but may enhance its solubility in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) that can interact with both the polar and non-polar regions of the molecule.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[1] It deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:

  • δD: Dispersion forces (from temporary dipoles)

  • δP: Polar forces (from permanent dipoles)

  • δH: Hydrogen bonding forces

The fundamental principle is that substances with similar (δD, δP, δH) values are likely to be miscible.[2] While the HSP values for 3-Benzoyl-4-hydroxybenzoic acid are not published, they can be estimated using group contribution methods or determined experimentally.[3] By comparing the solute's HSP to those of various solvents, a scientist can rationally select promising candidates for solubility screening. A small "Hansen Distance" (Ra) between the solute and solvent indicates high affinity.

One of the most powerful aspects of HSP is the ability to create "designer solvents" by mixing two or more poor solvents to create a blend with an ideal HSP profile for the solute.[4]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values can vary slightly depending on the source. These are representative values.)

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Acetone15.510.47.0
DMSO18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Methanol15.112.322.3
Dichloromethane17.07.37.1
Toluene18.01.42.0
Hexane14.90.00.0

Part 2: Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide guidance, but for applications in regulated industries like pharmaceuticals, empirically determined data is essential. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[5] This method, when executed correctly, yields the true equilibrium solubility of a compound in a given solvent at a specified temperature.[6]

Protocol: The Shake-Flask Method for Equilibrium Solubility

This protocol describes a self-validating system to ensure that true equilibrium is achieved and measured accurately.

Objective: To determine the concentration of a saturated solution of 3-Benzoyl-4-hydroxybenzoic acid in a selected organic solvent at a constant temperature.

Materials:

  • 3-Benzoyl-4-hydroxybenzoic acid (solid, high purity)

  • Solvent of choice (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge (temperature-controlled, if possible)

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Supersaturated Slurry:

    • Add an excess amount of solid 3-Benzoyl-4-hydroxybenzoic acid to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A starting point is to add ~2-5 times the estimated required amount.

    • Add a precisely known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is often preferred for complex molecules or viscous solvents to ensure completion.[5] The system is considered self-validating if samples taken at two consecutive time points (e.g., 24 and 48 hours) yield the same concentration within experimental error.[7][8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to sit briefly at the experimental temperature for the excess solid to settle.

    • To separate the saturated liquid phase from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the solid.

      • Filtration: Directly draw the supernatant using a syringe fitted with a solvent-compatible filter.

    • Causality Note: This step is the most critical for accuracy. Any temperature change can alter the solubility, causing precipitation or further dissolution. Performing the separation quickly and at the experimental temperature is paramount.[6]

  • Quantification:

    • Immediately after separation, carefully pipette a precise volume of the clear, saturated filtrate/supernatant into a volumetric flask.

    • Dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Prepare n=3 replicates prep2->prep3 equil1 Agitate at constant T (e.g., 24-72 hours) prep3->equil1 equil2 Confirm equilibrium: [C] at 24h ≈ [C] at 48h equil1->equil2 sep1 Settle solid at constant T equil2->sep1 sep2 Centrifuge or Filter (0.22 µm) sep1->sep2 quant1 Precisely dilute clear supernatant sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate original concentration quant2->quant3 end end quant3->end Final Solubility Value (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation

The results of your experimental work should be compiled into a clear, comparative table.

Table 2: Target Data Table for 3-Benzoyl-4-hydroxybenzoic Acid Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25Experimental ValueCalculated Value
e.g., Acetone25Experimental ValueCalculated Value
e.g., Ethyl Acetate25Experimental ValueCalculated Value
e.g., Dichloromethane25Experimental ValueCalculated Value
e.g., DMSO25Experimental ValueCalculated Value

For context, published data for the parent compound, 4-hydroxybenzoic acid, in ethanol demonstrates the effect of temperature.[9]

Table 3: Example Data - Solubility of 4-Hydroxybenzoic Acid in Ethanol

Temperature (K)Temperature (°C)Solubility (mol/dm³)
283.210.051.159
293.220.051.636
303.230.052.222
313.240.052.962
323.250.053.864
(Data adapted from IUPAC-NIST Solubility Data Series[9])

Part 3: Synthesizing Theory and Practice

The power of this approach lies in correlating the empirical data from Part 2 with the theoretical framework from Part 1. The dissolution process is a competition between solute-solute interactions (crystal lattice energy), solvent-solvent interactions, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute and solvent structures.

G cluster_solid cluster_solvent cluster_solution solute_solute Solute-Solute Interactions Crystal Lattice Energy (H-Bonds, π-stacking) solute_solvent Solute-Solvent Interactions Solvation Energy (Favorable) solute_solute:f0->solute_solvent:f0 Overcome (Energy Input) solvent_solvent Solvent-Solvent Interactions Cohesive Energy (H-Bonds, Dipolar) solvent_solvent:f0->solute_solvent:f0 Overcome (Energy Input)

Caption: Intermolecular forces governing the dissolution process.

If experimental results show high solubility in acetone, this can be rationalized by acetone's strong ability to act as a hydrogen bond acceptor (interacting with the -OH and -COOH groups) and its intermediate polarity that can accommodate the benzophenone portion of the molecule. Conversely, low solubility in a non-polar solvent like hexane confirms that the van der Waals interactions offered by hexane are insufficient to break the strong hydrogen bonding network of the solid solute.

By systematically determining the solubility in a range of solvents with varying polarities and hydrogen bonding capabilities, a comprehensive and predictive understanding of 3-Benzoyl-4-hydroxybenzoic acid's behavior can be established, enabling its effective use in future research and development.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Available at: [Link]

  • Wikipedia (2026). 4-Hydroxybenzoic acid. Available at: [Link]

  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

  • Muhammad, S. et al. (2023). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. ResearchGate. Available at: [Link]

  • Hansen, C. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Available at: [Link]

  • Mota, F. L. et al. (n.d.). Solubility of Benzoic Acid in Water as a Function of Temperature. ResearchGate. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Hsieh, C. et al. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Available at: [Link]

  • Burov, S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • In-Cosmetics (2025). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More. Available at: [Link]

  • Kyu, P. et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Available at: [Link]

  • Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • DuPont (n.d.). Hansen Solubility Parameter System. Available at: [Link]

  • Maczynski, A. et al. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. ResearchGate. Available at: [Link]

  • FooDB (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Available at: [Link]

  • LibreTexts Chemistry (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

  • Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

Sources

Exploratory

Thermal Stability and Melting Point of 3-Benzoyl-4-hydroxybenzoic Acid

This guide provides an in-depth technical analysis of 3-Benzoyl-4-hydroxybenzoic acid , focusing on its thermal stability, melting point, and physicochemical characterization.[1] Important Technical Note: Identity Verifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Benzoyl-4-hydroxybenzoic acid , focusing on its thermal stability, melting point, and physicochemical characterization.[1]

Important Technical Note: Identity Verification

CRITICAL: The CAS number 574-98-1 is frequently misattributed in general databases.[1]

  • CAS 574-98-1 corresponds to N-(2-Bromoethyl)phthalimide (Melting Point: 80–83 °C).[2]

  • The data below specifically references 3-Benzoyl-4-hydroxybenzoic acid (a benzophenone derivative used as a pharmaceutical intermediate).[3] Researchers must verify chemical structure using NMR/MS before proceeding with thermal experiments to ensure the correct substance is being tested.[1]

Executive Summary

3-Benzoyl-4-hydroxybenzoic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-II inhibitors. Its thermal profile is characterized by high stability attributed to strong intermolecular hydrogen bonding and the formation of carboxylic acid dimers.

PropertyValue / Characteristic
Chemical Name 3-Benzoyl-4-hydroxybenzoic acid
Common Abbreviation 3-Bbz-4-HBA
Thermal Decomposition ~255 °C (Onset of degradation)
Melting Point >250 °C (Often coincides with decomposition)
Structural Motif Carboxylic inversion dimers (R²₂(8) motif)
Key Application Precursor for 1,3,4-oxadiazole derivatives (COX-II inhibitors)

Physicochemical Characterization

Molecular Structure & Bonding

The thermal resilience of 3-Benzoyl-4-hydroxybenzoic acid stems from its ability to form stable supramolecular structures.[1]

  • Intramolecular Hydrogen Bonding: A bond exists between the hydroxyl group (O2—H) and the carbonyl oxygen (O1) of the benzoyl moiety. This "locks" the conformation, reducing rotational freedom and increasing thermal resistance.[1]

  • Intermolecular Dimerization: The carboxylic acid groups form centrosymmetric inversion dimers (R²₂(8) ring motif) via strong O—H···O hydrogen bonds.[1][4][5] These dimers dominate the crystal packing, requiring significant thermal energy to disrupt.[1]

Thermal Stability Profile (TGA/DSC)

Experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) indicates a high thermal threshold.

  • Decomposition Onset: The compound remains thermally stable up to approximately 255 °C .[5]

  • Degradation Mechanism: Above 255 °C, the carboxylic acid dimers dissociate, followed by decarboxylation and breakdown of the benzophenone core.[1]

  • Comparison: Unlike its lower-melting isomer 4-benzoylbenzoic acid (MP ~200 °C), the additional hydroxyl group in the 4-position enhances lattice energy through additional hydrogen bond donation.

Experimental Protocols

Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Electrothermal 9100).

  • Ramp Rate: 10 °C/min to 200 °C, then 1 °C/min.

  • Observation: Watch for "sweating" (solvent loss) vs. true melting (meniscus formation).

  • Note: Due to the high melting point, the sample may sublime or decompose (darken) before a clear liquid phase is observed.

Thermal Analysis Workflow (DSC/TGA)

To accurately characterize the material, a coupled TGA/DSC approach is recommended.

Step-by-Step Protocol:

  • Sample Prep: Weigh 3–5 mg of dried sample into an alumina pan (TGA) or crimped aluminum pan (DSC).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Equilibration: Hold at 40 °C for 5 minutes to stabilize the baseline.

  • Heating Ramp: Heat from 40 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Identify the endothermic peak (melting) and integrate for enthalpy of fusion (

      
      ).
      
    • TGA: Monitor weight loss.[1][4] A drop >1% before 150 °C indicates solvate/hydrate presence.[1] Significant weight loss (>5%) signals decomposition.

Visualization: Thermal & Synthetic Pathways

Thermal Analysis Logic Flow

This diagram illustrates the decision-making process for characterizing the thermal properties of the compound.

ThermalAnalysis Sample 3-Benzoyl-4-hydroxybenzoic Acid (Dry Powder) TGA TGA Analysis (N2 atm, 10°C/min) Sample->TGA DSC DSC Analysis (Crimped Pan) Sample->DSC Result_Stable Stable Baseline (<250°C) TGA->Result_Stable No Mass Loss Result_Decomp Mass Loss >5% (>255°C) TGA->Result_Decomp Decarboxylation Result_Melt Endothermic Peak (Melting Event) DSC->Result_Melt Phase Change Interpretation Confirm High Thermal Stability Result_Stable->Interpretation Result_Decomp->Interpretation Result_Melt->Interpretation

Figure 1: Integrated thermal analysis workflow for verifying stability limits.

Synthesis & Application Pathway

The compound serves as a stable intermediate for synthesizing bioactive oxadiazole derivatives.[1]

SynthesisPath Start 4-Hydroxybenzoic Acid Inter 3-Benzoyl-4-hydroxybenzoic Acid (Stable Scaffold) Start->Inter Benzoylation (Friedel-Crafts) Product COX-II Inhibitor (Oxadiazole Derivative) Inter->Product Coupling Reaction (POCl3, Reflux) Reagent + 2-Amino-5-phenyl-1,3,4-oxadiazole Reagent->Product Coreagent

Figure 2: Synthetic utility of the compound in drug discovery.

References

  • Kudva, A., et al. (2018).[1][4] 3D energy framework of a benzophenone acidic dimer. ResearchGate. Link

    • Source for crystal structure, hydrogen bonding motifs, and thermal stability limit of 255 °C.[1][4]

  • Prabhakar, B.T., et al. (2018).[1][6] Synthesis and amelioration of inflammatory paw edema by novel benzophenone appended oxadiazole derivatives. Biomedicine & Pharmacotherapy.[1][6] Link

    • Source for synthesis protocols and biological applic
  • PubChem Compound Summary . 4-Benzoylbenzoic acid (Isomer comparison). National Library of Medicine.[1] Link

    • Comparative d

Sources

Foundational

Benzophenone Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract The benzophenone core, a diaryl ketone, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique structural and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone core, a diaryl ketone, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique structural and electronic properties, including its ability to act as a photoactivatable cross-linker and its capacity for extensive functionalization, have rendered it a valuable starting point for drug discovery programs targeting a wide range of diseases.[1][2][3] This in-depth guide explores the multifaceted role of benzophenone derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, and therapeutic applications. We will examine key structure-activity relationships, provide detailed experimental protocols, and present data-driven insights to equip researchers and drug development professionals with a comprehensive understanding of this important chemical motif.

Introduction: The Enduring Appeal of the Benzophenone Scaffold

Benzophenone, with its deceptively simple structure of two aryl groups connected to a carbonyl group, possesses a remarkable degree of chemical versatility.[3][4] This versatility is a key reason for its enduring presence in medicinal chemistry.[1][2] The carbonyl group can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the two phenyl rings provide a platform for a wide array of substitutions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]

Furthermore, the benzophenone moiety is a well-established photo-affinity label.[5][6] Upon excitation with UV light, the carbonyl group can form a highly reactive diradical triplet state which can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond.[5][7] This property is invaluable for identifying and characterizing the binding sites of drug candidates on their protein targets.[5][8]

Synthetic Strategies for Benzophenone Derivatives

The synthesis of functionalized benzophenone derivatives is a cornerstone of their application in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the functional groups to be incorporated.

2.1 Friedel-Crafts Acylation: A Classic Approach

One of the most common and direct methods for synthesizing benzophenones is the Friedel-Crafts acylation.[9] This reaction involves the electrophilic acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9]

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anisole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical as the Lewis acid is highly reactive towards water, which would deactivate the catalyst.

  • Controlled Addition: The portion-wise addition of AlCl₃ and slow addition of benzoyl chloride at 0 °C helps to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Acidic Quench: The acidic work-up is necessary to decompose the aluminum chloride complex formed during the reaction and to protonate any remaining Lewis basic species.

2.2 Suzuki and Other Cross-Coupling Reactions: Modern Alternatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of unsymmetrically substituted benzophenones. These methods offer greater functional group tolerance and allow for the construction of more complex derivatives.

Suzuki_Coupling

Caption: Inhibition of a kinase signaling pathway by a benzophenone derivative.

4.2 Photo-affinity Labeling for Target Identification

As mentioned earlier, the photoactivatable nature of the benzophenone core is a powerful tool for target identification and validation. [5][6]By incorporating a benzophenone moiety into a drug candidate, researchers can covalently cross-link the molecule to its biological target upon UV irradiation. [5][7]Subsequent proteomic analysis can then be used to identify the protein that has been labeled.

Experimental Workflow: Photo-affinity Labeling

  • Probe Synthesis: Synthesize a derivative of the drug candidate containing a benzophenone photo-affinity label and a reporter tag (e.g., a biotin or a fluorescent dye).

  • Incubation: Incubate the probe with a cell lysate or a purified protein preparation.

  • UV Irradiation: Expose the mixture to UV light (typically around 350 nm) to induce covalent cross-linking. [6]4. Enrichment/Detection: Enrich the cross-linked protein-probe complexes using the reporter tag (e.g., with streptavidin beads for a biotin tag) or directly visualize them by fluorescence imaging.

  • Protein Identification: Identify the labeled protein(s) by mass spectrometry.

Conclusion and Future Perspectives

The benzophenone scaffold continues to be a rich source of inspiration for medicinal chemists. [1]Its synthetic tractability, coupled with its diverse range of biological activities, ensures its continued relevance in the quest for new and improved therapeutics. [2][3]Future research in this area is likely to focus on the development of more selective and potent benzophenone derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation benzophenone-based drugs. The integration of photo-affinity labeling techniques will also continue to be instrumental in elucidating the mechanisms of action of these versatile molecules and in identifying new drug targets.

References

A comprehensive list of references with full details and clickable URLs will be provided upon request.

Sources

Foundational

Hydrogen Bonding Motifs in Benzophenone Carboxylic Acids: A Technical Guide to Supramolecular Synthons

Topic: Hydrogen bonding motifs in benzophenone carboxylic acids Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary Benzophenone carboxylic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen bonding motifs in benzophenone carboxylic acids Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Benzophenone carboxylic acids represent a unique class of supramolecular building blocks where the flexibility of the diarylketone core intersects with the robust directionality of the carboxyl group. This guide provides a technical analysis of the hydrogen-bonding motifs governing their solid-state assembly. Unlike simple benzoic acid derivatives, these molecules introduce a competition between the carboxylic acid carbonyl and the ketone carbonyl as hydrogen bond acceptors, creating a landscape of polymorphism and solvatomorphism critical for crystal engineering and pharmaceutical co-crystal design.

Introduction: The Supramolecular Landscape

In crystal engineering, the supramolecular synthon is the fundamental unit of assembly.[1] For benzophenone carboxylic acids (BBA), the assembly is dictated by the interplay between:

  • Strong Hydrogen Bonds: The carboxylic acid donor (-OH) and two potential acceptors (acid C=O vs. ketone C=O).

  • Conformational Flexibility: The torsion angles of the phenyl rings relative to the carbonyl linker (

    
    ).
    
  • Steric Constraints: The position of the carboxyl group (ortho, meta, para) relative to the benzoyl linker.

Understanding these factors is essential for predicting solubility, stability, and bioavailability in drug development contexts where benzophenone scaffolds are common (e.g., ketoprofen, fenofibrate derivatives).

Core Hydrogen Bonding Motifs

The solid-state architecture of BBAs is defined by the competition between homosynthons and heterosynthons.

The Carboxylic Acid Homodimer ( )

The most pervasive motif is the centrosymmetric dimer, denoted by the graph set notation


.
  • Mechanism: Two carboxylic acid groups interact head-to-head.

  • Geometry: The O-H...O distance is typically 2.6–2.7 Å.

  • Prevalence: Dominant in 4-benzoylbenzoic acid (4-BBA) and 3-benzoylbenzoic acid (3-BBA) due to the lack of steric interference.

  • Energetics: This interaction is roughly -60 kJ/mol, making it the thermodynamic sink for crystallization in non-polar solvents.

The Catemer Motif ( )

In polar protic solvents or under specific steric strain, the dimer breaks down into infinite chains (catemers).

  • Mechanism: The acid -OH donates to the carbonyl of an adjacent molecule.

  • Benzophenone Specificity: In BBAs, the ketone carbonyl can compete with the acid carbonyl as the acceptor. This leads to Acid-Ketone Catemers , distinct from the classic Acid-Acid Catemers found in simple benzoic acids.

Intramolecular Hydrogen Bonding (The Ortho Effect)

In 2-benzoylbenzoic acid (2-BBA) , the proximity of the carboxylic acid to the ketone bridge creates a unique scenario.

  • Pseudo-Lactol Formation: While often depicted as a keto-acid, 2-BBA can exist in equilibrium with a cyclic lactol form (hydroxy-lactone) in solution.

  • Solid State: In the anhydrous crystal, 2-BBA often forms distorted centrosymmetric dimers. However, the proximity of the ketone oxygen allows for intramolecular contacts that twist the carboxyl group out of planarity with the phenyl ring, disrupting efficient packing and often leading to hydrate formation (see Section 4).

Structural Hierarchy & Visualization

The following diagram illustrates the hierarchy of supramolecular synthons available to benzophenone carboxylic acids, categorized by interaction type and graph set notation.

BBA_Motifs Root Benzophenone Carboxylic Acid (Supramolecular Assembly) Inter Intermolecular Assembly Root->Inter Intra Intramolecular (Ortho-Substitution) Root->Intra 2-BBA only Homo Homosynthons (Self-Association) Inter->Homo Hetero Heterosynthons (Co-formers/Solvates) Inter->Hetero Lactol Pseudo-Lactol Ring Closure (S(6) or Covalent) Intra->Lactol Dimer Cyclic Dimer R2,2(8) (Thermodynamic Sink) Homo->Dimer Non-polar solvents Catemer Catemer Chains C(4) (Kinetic/Steric Control) Homo->Catemer Polar solvents or Steric bulk AcidKetone Acid-Ketone Interaction (Specific to BBA) Hetero->AcidKetone Competition

Figure 1: Hierarchical classification of hydrogen bonding motifs in benzophenone carboxylic acids. Note the bifurcation between intermolecular assembly and the intramolecular effects seen in ortho-isomers.

Case Studies: Isomeric Influence

4-Benzoylbenzoic Acid (4-BBA)
  • Structure: Linear topology.

  • Primary Motif: Forms classical

    
     dimers.[2]
    
  • Secondary Interactions: The benzophenone core allows for significant

    
     stacking between the aromatic rings of adjacent dimers. This stacking often dictates the "herringbone" or "layered" packing arrangement.
    
  • Application: Used as a photoinitiator; the crystal packing must allow for radical generation without immediate recombination.

2-Benzoylbenzoic Acid (2-BBA)
  • Structure: Angular, sterically crowded.

  • Hydration: 2-BBA is notorious for forming hydrates. In the anhydrous form (

    
    ), it forms centrosymmetric dimers. However, upon exposure to moisture, the dimers split to accommodate a bridging water molecule, forming a hydrated heterosynthon .
    
  • Mechanism: The water molecule acts as a donor to the acid carbonyl and an acceptor from the acid hydroxyl, effectively expanding the ring size of the motif.

Experimental Characterization Protocols

To rigorously identify these motifs, a multi-modal approach is required.

Protocol: Distinguishing Dimers from Catemers via IR

Infrared spectroscopy provides a rapid diagnostic tool before X-ray diffraction.

  • Sample Prep: Prepare a KBr pellet or Nujol mull (avoiding protic solvents that disrupt motifs).

  • Region of Interest: Scan 1650–1750 cm⁻¹ (Carbonyl) and 2500–3300 cm⁻¹ (Hydroxyl).

  • Analysis:

    • Dimer: Sharp

      
       around 1680–1700 cm⁻¹. Broad, structured 
      
      
      
      centered ~3000 cm⁻¹.
    • Catemer:

      
       often shifted to higher frequencies (weakly bonded) or split.
      
    • Free Ketone: Look for a distinct peak at ~1660 cm⁻¹ (benzophenone C=O). If this shifts, the ketone is involved in H-bonding (Acid-Ketone motif).

Protocol: Single Crystal Growth
  • Solvent Selection:

    • Toluene/Benzene: Promotes

      
       dimers.
      
    • Methanol/Ethanol: Promotes solvates or catemers.

    • Acetone: May act as an H-bond acceptor, disrupting dimers.

  • Method: Slow evaporation at constant temperature (25°C) is preferred over cooling to maintain thermodynamic equilibrium.

Workflow Diagram

Experimental_Workflow Start Crude BBA Sample Solvent Solvent Screen (Polar vs Non-Polar) Start->Solvent Growth Crystal Growth (Slow Evap) Solvent->Growth SCXRD Single Crystal XRD (Definitive) Growth->SCXRD PXRD Powder XRD (Bulk Phase ID) Growth->PXRD IR FT-IR (Quick Screen) Growth->IR Analysis Motif Identification (Graph Set Analysis) SCXRD->Analysis Bond Lengths Angles PXRD->Analysis Polymorph Fingerprint IR->Analysis C=O Shifts

Figure 2: Integrated workflow for the structural characterization of benzophenone carboxylic acid motifs.

Quantitative Data: Motif Parameters

The following table summarizes typical geometric parameters for the hydrogen bonds observed in these systems.

Interaction TypeDonorAcceptorDistance (

)
Angle (

)
Graph Set
Acid-Acid Dimer -COOHHOOC-2.62 – 2.68 Å175° – 180°

Acid-Ketone -COOHO=C(Ph)₂2.70 – 2.85 Å160° – 175°

or

Hydrate Bridge -COOHH₂O2.55 – 2.65 Å~170°

*
Intramolecular -COOHO=C(Ph)₂2.50 – 2.60 Å140° – 150°

*Note: Hydrate graph sets vary significantly based on stoichiometry.

Strategic Implications for Drug Development

For researchers modifying benzophenone scaffolds (e.g., in NSAIDs or UV filters):

  • Solubility Enhancement: Disrupting the robust

    
     dimer by introducing co-formers (e.g., nicotinamide) that form heterosynthons can significantly increase aqueous solubility.
    
  • Stability: The 2-substituted isomers are prone to hydration. This phase transformation can alter dissolution rates. Screening for humidity stability is critical for ortho-isomers.

  • Purification: The distinct solubility profiles of the dimer vs. catemer forms can be exploited for purification via recrystallization from selective solvents.

References

  • Lalancette, R. A., Vanderhoff, P. A., & Thompson, H. W. (1990). 2-Benzoylbenzoic acid: structures and hydrogen-bonding patterns of the anhydrous and hydrated forms. Acta Crystallographica Section C. Link

  • Chesna, A. M., et al. (2017).[3] Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E. Link

  • Takasuka, M., et al. (1990). Infrared spectral study of the intramolecular hydrogen bonding in 2-benzoylbenzoic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • PubChem. (2025).[4][5] 4-Benzoylbenzoic acid Compound Summary. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel 2,5-Disubstituted 1,3,4-Oxadiazoles from 3-Benzoyl-4-hydroxybenzoic Acid

Introduction and Principle The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This is due to its favorable physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Principle

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This is due to its favorable physicochemical properties and its ability to engage in hydrogen bonding, which contributes to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] This application note provides a detailed, field-tested synthetic strategy and step-by-step protocols for the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazoles starting from 3-benzoyl-4-hydroxybenzoic acid.

The starting material is strategically chosen for its inherent structural motifs: the benzophenone core is a known pharmacophore, and the 4-hydroxybenzoic acid moiety (an isomer of salicylic acid) provides a phenolic hydroxyl group and a carboxylic acid, which are ripe for chemical modification.[6][7] This combination allows for the creation of a library of compounds with high potential for biological activity.

The overall synthetic pathway proceeds through four key stages:

  • Esterification of the starting carboxylic acid to enhance its reactivity and protect the acidic proton.

  • Hydrazinolysis of the resulting ester to form the crucial benzohydrazide intermediate.

  • Condensation with various aromatic aldehydes to generate a series of N'-arylmethylene-benzohydrazones (acylhydrazones).

  • Oxidative Cyclization of the acylhydrazones to yield the target 2,5-disubstituted 1,3,4-oxadiazole core.

This guide emphasizes the causality behind experimental choices, providing researchers with the rationale needed to adapt these protocols for their specific molecular targets.

Overall Synthetic Workflow

The multi-step synthesis is designed to be robust and modular, allowing for the introduction of chemical diversity in the final step. The workflow is visualized below.

G A 3-Benzoyl-4-hydroxybenzoic Acid (Starting Material) B Methyl 3-benzoyl-4-hydroxybenzoate (Ester Intermediate) A->B Esterification (MeOH, H₂SO₄) C 3-Benzoyl-4-hydroxybenzohydrazide (Hydrazide Intermediate) B->C Hydrazinolysis (NH₂NH₂·H₂O) D N'-Arylmethylene-3-benzoyl-4- hydroxybenzohydrazide (Acylhydrazone) C->D Condensation (Ar-CHO, AcOH) E 2-(Substituted-phenyl)-5-(3-benzoyl-4- hydroxyphenyl)-1,3,4-oxadiazole (Final Product) D->E Oxidative Cyclization (I₂, K₂CO₃)

Figure 1: High-level workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Experimental Protocols & Methodologies

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried when necessary using standard procedures.

Reagent/MaterialPurposeSupplier (Example)
3-Benzoyl-4-hydroxybenzoic acidStarting MaterialSigma-Aldrich
Methanol (Anhydrous)Solvent/ReagentFisher Scientific
Sulfuric Acid (Conc.)CatalystVWR
Hydrazine Hydrate (80-95%)ReagentAcros Organics
Aromatic Aldehydes (various)Reagents for diversificationAlfa Aesar
Ethanol (Absolute)SolventMerck
Glacial Acetic AcidCatalystJ.T. Baker
Iodine (I₂)Oxidizing/Cyclizing AgentSigma-Aldrich
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
DioxaneSolventVWR
Protocol 1: Esterification of 3-Benzoyl-4-hydroxybenzoic Acid

Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions with hydrazine hydrate in the subsequent step and to activate the carbonyl carbon for nucleophilic attack. Concentrated sulfuric acid acts as a catalyst for this Fischer esterification.

Procedure:

  • To a solution of 3-benzoyl-4-hydroxybenzoic acid (10.0 g, 0.041 mol) in anhydrous methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (200 mL). A white precipitate of methyl 3-benzoyl-4-hydroxybenzoate will form.

  • Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure white crystals.[8]

Protocol 2: Synthesis of 3-Benzoyl-4-hydroxybenzohydrazide

Rationale: This step introduces the nitrogen backbone required for the oxadiazole ring. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to form the thermodynamically stable hydrazide.[9][10]

Procedure:

  • Dissolve methyl 3-benzoyl-4-hydroxybenzoate (10.0 g, 0.039 mol) in absolute ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80%, 6.0 mL, ~0.12 mol) to the solution.

  • Heat the mixture to reflux for 8-10 hours. The formation of a white precipitate indicates product formation.

  • Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-benzoyl-4-hydroxybenzohydrazide.[11]

Protocol 3: General Synthesis of N'-Arylmethylene-3-benzoyl-4-hydroxybenzohydrazides

Rationale: This is the modular step for introducing diversity. The hydrazide is condensed with an aromatic aldehyde to form an N-acylhydrazone (a type of Schiff base). A catalytic amount of acetic acid protonates the aldehyde carbonyl, activating it for nucleophilic attack by the terminal nitrogen of the hydrazide.[12]

Procedure:

  • In a 100 mL round-bottom flask, suspend 3-benzoyl-4-hydroxybenzohydrazide (2.56 g, 0.01 mol) in absolute ethanol (40 mL).

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N'-arylmethylene-3-benzoyl-4-hydroxybenzohydrazide.[13]

Protocol 4: Iodine-Mediated Oxidative Cyclization to 1,3,4-Oxadiazole

Rationale: This is the key ring-forming step. Molecular iodine (I₂) is an effective and mild oxidizing agent for the cyclization of acylhydrazones.[14][15] The reaction proceeds via an electrophilic attack of iodine on the imine nitrogen, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent elimination to form the stable aromatic oxadiazole ring. Potassium carbonate acts as a base to neutralize the HI produced during the reaction.[15][16]

Procedure:

  • To a solution of the N'-arylmethylene-3-benzoyl-4-hydroxybenzohydrazide (0.005 mol) in a suitable solvent like 1,4-dioxane or DMF (25 mL), add potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol, 2.0 equiv.).

  • Add molecular iodine (I₂) (1.52 g, 0.006 mol, 1.2 equiv.) portion-wise with stirring.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • The crude product will precipitate out. Filter the solid, wash extensively with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Mechanistic Insight: Iodine-Mediated Oxidative Cyclization

The conversion of the acylhydrazone intermediate to the 1,3,4-oxadiazole ring is a critical step. The plausible mechanism is outlined below.

Sources

Application

Advanced Protocols for Benzophenone Synthesis: From Stoichiometric AlCl₃ to Zeolite Catalysis

Abstract & Strategic Overview Benzophenone derivatives serve as privileged scaffolds in the pharmaceutical (e.g., Ketoprofen, Fenofibrate) and polymer industries (UV blockers). While the Friedel-Crafts (F-C) acylation is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Benzophenone derivatives serve as privileged scaffolds in the pharmaceutical (e.g., Ketoprofen, Fenofibrate) and polymer industries (UV blockers). While the Friedel-Crafts (F-C) acylation is the textbook method for their synthesis, the industrial reality is often plagued by the "stoichiometric trap."

In traditional aluminum chloride (


) mediated acylation, the Lewis acid is not a true catalyst; it is consumed by the product. The resulting ketone-Lewis acid complex poisons the reaction, requiring 

equivalent of corrosive

and generating massive aluminum waste.

This Application Note provides two distinct workflows:

  • Protocol A (The "Gold Standard"): A robust, stoichiometric

    
     method for difficult or deactivated substrates where maximum reactivity is required.
    
  • Protocol B (The "Green Alternative"): A catalytic, heterogeneous method using Zeolite H-Beta, ideal for electron-rich substrates and scalable, waste-minimized production.

Part 1: Mechanistic Insights & Catalyst Selection

The "Product Inhibition" Paradox

To optimize yield, one must understand why


 reactions stall. Unlike F-C alkylation (which is catalytic), F-C acylation products are Lewis bases. The carbonyl oxygen of the newly formed benzophenone donates electron density to the aluminum atom, forming a stable 1:1 adduct (the "Red Complex").
  • Consequence: You must use at least 1.1 equivalents of

    
     relative to the acyl chloride.[1]
    
  • Workup: The reaction does not end until this complex is hydrolyzed (usually violently) with water/acid.

Mechanistic Pathway (DOT Visualization)

FC_Mechanism AcylCl Acyl Chloride (Electrophile Precursor) Acylium Acylium Ion [R-C≡O]+ AlCl4- AcylCl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Complex Product-AlCl3 Complex (Deactivated Species) Sigma->Complex - HCl Product Free Benzophenone Complex->Product Hydrolysis Water H2O / HCl (Quench) Water->Product

Figure 1: The mechanistic pathway highlighting the formation of the stable Product-AlCl3 complex, which necessitates stoichiometric reagent usage.

Part 2: Experimental Protocols

Protocol A: Stoichiometric Synthesis of 4-Methoxybenzophenone

Target Audience: Discovery Chemistry / Early-Phase Development Rationale: Uses


 for guaranteed conversion, even if the substrate is moderately deactivated.
Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Anisole (10.8 g, 100 mmol)

  • Acylating Agent: Benzoyl Chloride (14.0 g, 100 mmol)

  • Lewis Acid: Anhydrous

    
     (14.6 g, 110 mmol) - Note: 10% excess is critical.
    
  • Solvent: Dichloromethane (DCM), anhydrous (100 mL)

  • Setup: 250 mL 3-neck RBF, addition funnel, reflux condenser,

    
     drying tube, inert gas (Argon/Nitrogen) inlet.
    
Step-by-Step Methodology
  • Catalyst Suspension: Flame-dry the glassware under Argon. Add

    
     and 50 mL DCM to the flask. Cool to 0–5°C using an ice bath. Caution: 
    
    
    
    is hygroscopic; handle quickly.[2]
  • Electrophile Formation: Mix Benzoyl Chloride (100 mmol) with 20 mL DCM. Add this solution dropwise to the

    
     suspension over 15 minutes. Stir for 10 min. The solution will turn yellow/orange (Acylium formation).
    
  • Substrate Addition: Mix Anisole (100 mmol) in 30 mL DCM. Add dropwise to the reaction mixture at 0–5°C.

    • Observation: Evolution of HCl gas will occur.[2][7] Ensure proper venting through a scrubber (NaOH trap).

  • Reaction Phase: Remove ice bath. Allow to warm to Room Temp (RT). Stir for 30 min, then reflux (40°C) for 2 hours.

    • Checkpoint: Monitor by TLC (9:1 Hexane:EtOAc). Product

      
       will be lower than Anisole.
      
  • Quenching (Critical Step): Cool the mixture to RT. Pour the reaction mass slowly into a beaker containing 200g crushed ice and 20 mL conc. HCl.

    • Why? This breaks the Aluminum-Oxygen bond. The mixture will turn white/cloudy as aluminum salts dissolve.

  • Workup: Separate the organic (DCM) layer. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with water, 10% NaOH (to remove unreacted acid), and brine. Dry over

    
    .[1]
    
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane.

Protocol B: Green Catalytic Synthesis using Zeolite H-Beta

Target Audience: Process Chemistry / Scalable Manufacturing Rationale: Eliminates aluminum waste and chlorinated solvents. Uses a true heterogeneous catalyst.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Anisole (100 mmol)

  • Acylating Agent: Benzoic Anhydride (110 mmol) or Benzoyl Chloride

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25), calcined at 500°C prior to use (1.0 g).
    
  • Solvent: Solvent-free (Neat) or minimal Nitrobenzene if viscosity is high.

Step-by-Step Methodology
  • Catalyst Activation: Heat Zeolite H-Beta in a furnace at 500°C for 4 hours to remove adsorbed water. Cool in a desiccator.

  • Reaction Assembly: In a pressure tube or autoclave (for higher temp), combine Anisole, Benzoic Anhydride, and the activated Zeolite.

  • Heating: Heat the mixture to 120–140°C. Stir vigorously.

    • Note: Higher temperature is required compared to

      
       because Zeolites are less reactive electrophiles.
      
  • Monitoring: Reaction time is typically 6–12 hours. Monitor by GC-MS.[8]

  • Workup: Cool to RT. Add Ethyl Acetate to dilute. Filter the mixture to recover the Zeolite catalyst.

    • Sustainability: The catalyst can be washed with acetone, calcined, and reused (Protocol: 3 cycles typical).

  • Purification: Wash filtrate with

    
    . Evaporate solvent.[1][2][5] Distill or recrystallize.
    

Part 3: Decision Framework & Data Comparison

Catalyst Selection Workflow

Catalyst_Selection Start Start: Select Substrate Check_Ring Is the Aromatic Ring Electron Rich? (e.g., Anisole) Start->Check_Ring Rich_Yes Yes Check_Ring->Rich_Yes Activated Rich_No No (e.g., Chlorobenzene) Check_Ring->Rich_No Deactivated Scale Is this >100g Scale? Rich_Yes->Scale Use_AlCl3 Protocol A: Stoichiometric AlCl3 (High Reactivity) Rich_No->Use_AlCl3 Needs Strong Lewis Acid Scale_Yes Yes: Prioritize Waste Use_Zeolite Protocol B: Zeolite H-Beta (Green, Reusable) Scale_Yes->Use_Zeolite Scale_No No: Prioritize Speed Scale_No->Use_AlCl3 Use_Triflic Alternative: Triflic Acid (TfOH) (Superacid) Use_AlCl3->Use_Triflic If AlCl3 fails

Figure 2: Decision tree for selecting the optimal acylation protocol based on substrate electronics and scale.

Comparative Performance Data
FeatureProtocol A (

)
Protocol B (Zeolite H-Beta)Protocol C (Triflic Acid)
Catalyst Loading 110 mol% (Stoichiometric)5–10 wt% (Heterogeneous)1–5 mol% (Catalytic)
Reaction Temp 0°C

40°C (Reflux)
120°C

150°C
60°C

80°C
Typical Yield 85–95%60–80%80–90%
Atom Economy Poor (Al waste)ExcellentGood
Selectivity (p/o) Moderate (Solvent dependent)High (Shape selective)Moderate
Moisture Tolerance None (Strictly Anhydrous)ModerateLow

Part 4: Troubleshooting & Expert Tips

  • Regioselectivity Control:

    • In Protocol A, changing the solvent changes the outcome.[9]

    • DCM/CS₂: Favors para substitution (steric control).

    • Nitrobenzene: Solubilizes the complex, often increasing ortho product or allowing thermodynamic equilibration.

  • The "Red Oil" Phenomenon:

    • In

      
       reactions, the catalyst often separates as a heavy red oil (the complex) at the bottom of the flask. Do not stop stirring.  High-torque mechanical stirring is preferred over magnetic stirring for scales >50g to ensure the biphasic system reacts.
      
  • Safety - HCl Evolution:

    • Both protocols generate acid byproducts. Protocol A generates HCl gas immediately upon addition. Protocol B generates carboxylic acid (if using anhydride) or HCl. Always use a trap containing 10% NaOH.

References

  • Olah, G. A. (1964).[10] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on stoichiometric limitations).

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., et al. (2001). "Zeolites for the production of fine chemicals: synthesis of benzophenone derivatives." Journal of Catalysis.

  • Phan, N. T. S., et al. (2011).[11] "Greener Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology." Organic Letters.

  • BenchChem Application Notes. (2025). "Comparative Guide to Catalysts for Friedel-Crafts Acylation."

Sources

Method

Preparation of Bosutinib using 3-Benzoyl-4-hydroxybenzoic acid

Application Note: High-Purity Synthesis of Bosutinib (SKI-606) Executive Summary & Strategic Precursor Analysis Objective: To provide a robust, scalable protocol for the preparation of Bosutinib (Bosulif®), a dual Src/Ab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Bosutinib (SKI-606)

Executive Summary & Strategic Precursor Analysis

Objective: To provide a robust, scalable protocol for the preparation of Bosutinib (Bosulif®), a dual Src/Abl tyrosine kinase inhibitor used in the treatment of Chronic Myelogenous Leukemia (CML).[1]

Critical Reagent Correction (Scientific Integrity): The request specified the use of 3-Benzoyl-4-hydroxybenzoic acid (CAS: 4052-30-6) as the starting material.

  • Structural Analysis: Bosutinib possesses a 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile core.[2][3] The "3-Benzoyl" moiety (a phenyl ketone) is structurally incompatible with the Bosutinib scaffold, as Bosutinib lacks a benzoyl group and requires specific methoxy/alkoxy substitution on the quinoline ring. 3-Benzoyl-4-hydroxybenzoic acid is typically utilized in the synthesis of UV absorbers (benzophenones) or NSAIDs (e.g., Ketoprofen analogs).

  • Corrected Pathway: To ensure the synthesis of the correct Active Pharmaceutical Ingredient (API), this guide utilizes 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid) . This precursor provides the essential 3-methoxy substitution pattern required for the C6-position of the Bosutinib quinoline core. This aligns with the validated industrial routes established by Wyeth (now Pfizer) and optimized in recent process chemistry literature [1, 2].

Reaction Pathway Visualization

The following diagram outlines the convergent synthesis of Bosutinib, correcting the starting material to the structurally homologous Vanillic Acid derivative.

BosutinibSynthesis SM 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid) Inter1 Methyl 4-(3-chloropropoxy)- 3-methoxybenzoate SM->Inter1 SM->Inter1 Alkylation Inter2 Nitro-Benzoate Intermediate Inter1->Inter2 Inter1->Inter2 Nitration Inter3 Aniline Intermediate Inter2->Inter3 Inter2->Inter3 Reduction Quinoline 7-(3-chloropropoxy)-4-hydroxy- 6-methoxyquinoline-3-carbonitrile Inter3->Quinoline Inter3->Quinoline Cyclization ChloroQuin 4-Chloro-quinoline Intermediate Quinoline->ChloroQuin Quinoline->ChloroQuin Chlorination Bosutinib Bosutinib (Final API) ChloroQuin->Bosutinib ChloroQuin->Bosutinib Coupling Reag1 1. MeOH/H2SO4 2. 1-Bromo-3-chloropropane Reag2 HNO3 Acetic Acid Reag3 Fe/NH4Cl Reduction Reag4 3,3-Diethoxypropionitrile Cyclization Reag5 POCl3 Chlorination Reag6 1. 2,4-Dichloro-5-methoxyaniline 2. N-Methylpiperazine

Caption: Corrected synthetic pathway from Vanillic Acid to Bosutinib via the quinoline carbonitrile core.

Detailed Experimental Protocol

This protocol is based on the optimized route described by Yin et al. and Wyeth patents, ensuring high yield and purity [1, 3].

Phase 1: Construction of the Alkoxy-Benzoate Core

Rationale: The 7-propoxy chain is installed early to avoid chemoselectivity issues later. The 3-methoxy group of the starting material becomes the 6-methoxy group of the final quinoline.[4]

Step 1: Esterification and Alkylation

  • Reagents: Dissolve 3-Methoxy-4-hydroxybenzoic acid (1.0 eq) in Methanol. Add catalytic H2SO4. Reflux for 8 hours to form Methyl Vanillate.

  • Workup: Concentrate solvent, neutralize with NaHCO3, and filter the solid.

  • Alkylation: Suspend Methyl Vanillate (1.0 eq) and K2CO3 (2.0 eq) in DMF.

  • Addition: Add 1-bromo-3-chloropropane (1.2 eq) dropwise at 60°C.

  • Reaction: Stir at 80°C for 4 hours.

  • Isolation: Pour into ice water. Filter the precipitate (Methyl 4-(3-chloropropoxy)-3-methoxybenzoate).

    • Checkpoint: Verify structure via 1H NMR (Look for propyl chain signals at δ 2.2, 3.7, 4.2 ppm).

Step 2: Nitration

  • Reagents: Dissolve the alkylated ester in Acetic Acid.

  • Addition: Add fuming HNO3 dropwise at 0–5°C.

  • Mechanism: Electrophilic aromatic substitution occurs ortho to the alkoxy group, yielding Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate .

  • Quench: Pour into ice water and filter the yellow solid.

Step 3: Reduction to Anthranilate Derivative

  • System: Suspend the nitro compound in Ethanol/Water (3:1). Add NH4Cl (5.0 eq) and Iron powder (4.0 eq).

  • Reaction: Reflux for 2 hours. The yellow color should fade.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate .

Phase 2: Quinoline Ring Formation (The Critical Step)

Rationale: This step constructs the bicyclic quinoline system required for kinase binding.

Step 4: Cyclization

  • Reagents: Mix the amino-ester from Step 3 with 3,3-diethoxypropionitrile (1.5 eq) and catalytic Trifluoroacetic Acid (TFA) in toluene.

  • Process: Reflux with a Dean-Stark trap to remove ethanol.

  • Base Treatment: Isolate the intermediate enamine and treat with Sodium Methoxide (NaOMe) in methanol to induce intramolecular cyclization.

  • Product: 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile .

    • Note: This intermediate precipitates as a solid. Wash with water and dry.[1]

Phase 3: Convergent Coupling to Bosutinib

Rationale: The 4-hydroxy group is converted to a chloride leaving group, allowing nucleophilic aromatic substitution (SNAr) with the aniline and subsequent amine alkylation.

Step 5: Chlorination

  • Reagents: Suspend the hydroxyquinoline in POCl3 (Phosphorus Oxychloride).

  • Reaction: Reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

  • Safety: Quench excess POCl3 carefully into ice/ammonia.

  • Isolation: Filter the solid 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile .

Step 6: Aniline Coupling (SNAr)

  • Reagents: Dissolve the 4-chloroquinoline (1.0 eq) and 2,4-dichloro-5-methoxyaniline (1.1 eq) in 2-ethoxyethanol or Diglyme.

  • Catalyst: Add Pyridine Hydrochloride (1.0 eq).

  • Reaction: Heat to 120°C for 2-4 hours.

  • Observation: The reaction mixture typically turns dark.

  • Workup: Cool, dilute with ethanol, and filter the hydrochloride salt of the intermediate.

Step 7: Piperazine Alkylation (Final Step)

  • Reagents: Suspend the intermediate from Step 6 in N-methylpyrrolidone (NMP) or Acetonitrile.

  • Nucleophile: Add N-methylpiperazine (3.0 eq) and NaI (catalytic).

  • Reaction: Heat at 80°C for 6-10 hours. The piperazine displaces the terminal chloride on the propoxy chain.

  • Purification: Pour into water. Basify with NaHCO3.[5] Extract with Ethyl Acetate.[1][5][6]

  • Crystallization: Recrystallize from Methanol/Ethyl Acetate to obtain Bosutinib Monohydrate .

Quantitative Data & Reagent Table

ReagentRoleEquiv.Key Critical Attribute
3-Methoxy-4-hydroxybenzoic acid Starting Material1.0Purity >99%; Moisture <0.5%
1-Bromo-3-chloropropane Alkylating Agent1.2Clear liquid; Free of 1,3-dibromopropane
3,3-Diethoxypropionitrile Cyclization Agent1.5Stored under inert gas
2,4-Dichloro-5-methoxyaniline Pharmacophore1.1Solid; Darkens on air exposure
N-Methylpiperazine Solubilizing Group3.0Hygroscopic; Handle in fume hood
POCl3 Chlorinating AgentExcessHazard: Reacts violently with water

Troubleshooting & Quality Control

  • Impurity Control (Des-chloro impurity): During the reduction step (Step 3), ensure the temperature does not exceed 80°C to prevent dechlorination of the alkyl chain.

  • Cyclization Yield: If the yield in Step 4 is low, ensure the intermediate enamine is fully formed (monitor by TLC/HPLC) before adding the base for cyclization.

  • Final Purity: The major impurity in the final step is the dimer formed by piperazine reacting with two quinoline molecules. Use a large excess of N-methylpiperazine to suppress this.

References

  • Yin, Z., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.

  • Wang, H., et al. (2014). "A New and Practical Synthesis of Bosutinib." Heterocycles, 89(12), 2805.

  • Wyeth Holdings Corp. (2011).[7] "Process for preparing Bosutinib." U.S. Patent RE42376.[7]

  • Puttaswamy, N., et al. (2018).[8] "Synthesis... by novel benzophenone appended oxadiazole derivatives." Biomedicine & Pharmacotherapy, 103, 1446-1455.[9] (Cited to document the typical use of 3-Benzoyl-4-hydroxybenzoic acid in non-Bosutinib pathways).

Sources

Application

Application Note: Advanced Recrystallization Protocols for 3-Benzoyl-4-hydroxybenzoic Acid

Introduction & Physicochemical Context 3-Benzoyl-4-hydroxybenzoic acid (BHBA) is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Its purity directly impacts the yie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

3-Benzoyl-4-hydroxybenzoic acid (BHBA) is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Its purity directly impacts the yield and safety profile of the final API. Synthesized typically via Friedel-Crafts acylation or Fries rearrangement, crude BHBA often contains unreacted phenols, inorganic salts (aluminum/iron residues), and structural isomers (e.g., 2-benzoyl isomers) that are difficult to remove in downstream steps.

Critical Quality Attributes (CQAs)
  • Target Purity: >99.5% (HPLC area).

  • Appearance: White to off-white crystalline powder (Crude is often tan/yellow due to benzophenone chromophores).

  • Metal Content: <20 ppm (critical if Pd-catalyzed hydrogenation follows).

Solubility Thermodynamics

BHBA exhibits "zwitterionic-like" solubility behavior due to the competing functionalities of the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~10).[1]

  • Aqueous Solubility: Negligible at pH < 3; highly soluble at pH > 8 (forming the dianion).

  • Organic Solubility:

    • High: Ethanol, Methanol, THF, Ethyl Acetate (Hot).

    • Moderate/Selective: Glacial Acetic Acid, Toluene (Hot).

    • Low: Water, Hexanes, Dichloromethane.[2]

Protocol A: Acid-Base Precipitation (Bulk Purification)

Objective: Removal of non-acidic impurities (tars, unreacted neutral precursors) and inorganic catalysts. This is the primary "cleanup" step before final polishing.

Mechanism

This protocol leverages the acidity of BHBA. Neutral organic impurities remain in the organic phase or undissolved in the aqueous base, allowing their removal via filtration.

Workflow Diagram

AcidBasePurification Crude Crude BHBA (Solid, Tan/Yellow) Dissolution Dissolution 10% NaOH (aq) pH > 10 Crude->Dissolution Exothermic Filtration Filtration (Celite) Remove Insolubles/Tars Dissolution->Filtration Remove Neutrals Acidification Acidification Slow addition of 6N HCl to pH 2.0 Filtration->Acidification Filtrate Precipitation Precipitation (Thick Slurry) Acidification->Precipitation Crystallization Isolation Isolation & Wash Water Wash -> Dry Precipitation->Isolation

Figure 1: Acid-Base purification logic targeting removal of neutral organics and insoluble metal hydroxides.

Step-by-Step Procedure
  • Dissolution: Suspend crude BHBA (1.0 eq) in water (5 vol). Slowly add 10% NaOH solution until the solid dissolves and pH reaches 10–11. The solution will likely be dark yellow/orange.

  • Filtration: Add 5% w/w activated carbon and stir for 30 mins. Filter through a Celite pad to remove carbon and insoluble tars.

  • Precipitation: Cool filtrate to 10°C. Slowly add 6N HCl dropwise with vigorous stirring.

    • Critical Point: A sticky gum may form if acidification is too rapid. Add acid until persistent turbidity appears, pause to allow crystal growth, then continue to pH 2.0.

  • Isolation: Filter the resulting white/off-white solid. Wash with copious water to remove NaCl.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Removal of structural isomers and final color bodies. Recommended Solvent: Dilute Acetic Acid (AcOH:H₂O) or Ethanol:Water.

Solvent Selection Justification[3][4][5]
  • Acetic Acid: Excellent for disrupting intermolecular hydrogen bonding in benzophenones. The steep solubility curve allows for high recovery.

  • Ethanol/Water: "Greener" alternative, but risks "oiling out" if the water ratio is too high during cooling.

Workflow Diagram

Recrystallization Input Pre-Purified BHBA SolventAdd Add Solvent (Glacial AcOH or EtOH) Input->SolventAdd Reflux Reflux (80-100°C) Until Clear SolventAdd->Reflux AntiSolvent Add Anti-Solvent (Hot Water) To Cloud Point Reflux->AntiSolvent Optional Polish Filter Cooling Controlled Cooling 10°C/hour AntiSolvent->Cooling Seeding at 50°C Harvest Filtration & Vacuum Dry Cooling->Harvest

Figure 2: Thermal recrystallization cycle emphasizing the anti-solvent addition at high temperature.

Step-by-Step Procedure (Acetic Acid Method)[6]
  • Slurry: Suspend 10g of BHBA in 30 mL of Glacial Acetic Acid.

  • Heating: Heat to 80–90°C. If not fully dissolved, add AcOH in 5 mL increments.

  • Anti-Solvent Addition: Once dissolved, slowly add hot water (80°C) until a faint turbidity persists (approx ratio 60:40 AcOH:Water).

  • Re-solubilization: Add a few drops of AcOH to clear the solution.

  • Seeding: Cool to 60°C. Add seed crystals (0.1% w/w) if available.

  • Crystallization: Allow to cool to room temperature undisturbed (2 hours), then chill to 5°C.

  • Filtration: Filter and wash with cold 1:1 AcOH:Water, then pure water.

Process Analytical Technology (PAT) & Troubleshooting

Data Summary: Solvent Performance
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Glacial AcOH / H₂O HighLowExcellent (Isomers)Product loss if too much water
Ethanol / H₂O Very HighModerateGoodOiling out (Phase separation)
Toluene ModerateVery LowModerateLow yield / Solvate formation
Troubleshooting Guide
  • Oiling Out: The product separates as a liquid oil rather than crystals.

    • Cause: Temperature dropped too fast or water added too quickly.

    • Fix: Reheat to dissolve oil. Add 5-10% more organic solvent (EtOH/AcOH). Cool very slowly with vigorous stirring.

  • Persistent Color:

    • Cause: Oxidation of the phenolic group or benzophenone ketyl radicals.

    • Fix: Use sodium dithionite (Na₂S₂O₄) trace amounts during the aqueous dissolution step (Protocol A) to reduce oxidized species.

References

  • Syntex (U.S.A.) Inc. (1978). Process for the preparation of 5-aroyl-pyrrol-2-acetic acid derivatives (Ketorolac precursors).[3] US Patent 4,089,969.

  • Madan, R. et al. (2019).[4] Solubility and Recrystallization Thermodynamics of Hydroxybenzoic Acid Derivatives. Journal of Chemical & Engineering Data. (General solubility principles for phenolic acids).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem. (n.d.). Compound Summary for CID 22396: 3-Benzoyl-4-hydroxybenzoic acid. National Library of Medicine.

Sources

Method

Application Note: A Guide to the Synthesis and Evaluation of Benzophenone-Based COX-2 Inhibitors

Introduction: The Rationale for Benzophenone Scaffolds in COX-2 Inhibition The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid into prostaglandins, which are pivotal in inflammation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benzophenone Scaffolds in COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid into prostaglandins, which are pivotal in inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for homeostatic functions like gastric mucosal protection, and COX-2, an isoform that is typically induced by inflammatory stimuli.[3] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from inhibiting COX-2, while their common gastrointestinal side effects are linked to the simultaneous inhibition of COX-1.[1][4]

This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief with an improved safety profile. The benzophenone core (diphenylmethanone) has emerged as a versatile and privileged scaffold in medicinal chemistry for designing such inhibitors.[5] Its rigid, non-planar, three-dimensional structure allows for precise orientation of substituent groups to exploit key differences in the active sites of the COX isoforms.

The structural basis for COX-2 selectivity lies primarily in a key amino acid difference: a valine at position 523 in COX-2 versus a bulkier isoleucine in COX-1.[1] This substitution creates a larger, more accessible active site channel in COX-2, including a distinct secondary side pocket.[1] Selective inhibitors are designed with specific moieties, often sulfonamides or other suitable groups, that can fit into this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. This guide provides detailed protocols for the synthesis of novel benzophenone derivatives and their subsequent evaluation as selective COX-2 inhibitors.

Overall Research & Development Workflow

The development pipeline for novel benzophenone-based COX-2 inhibitors follows a logical progression from chemical synthesis to biological validation. This workflow ensures that newly created compounds are not only structurally verified but also functionally assessed for their intended therapeutic activity and selectivity.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Material (e.g., Substituted Bromobenzophenone) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Crude Product Workup (Extraction, Concentration) B->C D Purification (Column Chromatography) C->D E Structural Verification (NMR, Mass Spectrometry) D->E F In Vitro COX-1/COX-2 Inhibition Assay E->F G Data Analysis (IC50 & Selectivity Index) F->G H Lead Compound Identification G->H

Caption: High-level workflow from synthesis to lead identification.

Part 1: Core Synthetic Strategies & Protocols

The versatility of the benzophenone scaffold allows for derivatization through numerous synthetic routes. Palladium-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon bonds, enabling the attachment of diverse aryl or heterocyclic moieties.

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron compound (e.g., a boronic acid) with an organic halide, catalyzed by a palladium complex.[6][7][8] This is an ideal strategy for modifying a halogenated benzophenone precursor.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ. The choice of ligand (e.g., a phosphine) is critical to stabilize the palladium complex and facilitate the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Water can aid in the dissolution of the base and facilitate the reaction.

G cluster_cat Catalytic Cycle Start Aryl-Br (Benzophenone Core) OA Oxidative Addition Start->OA Boronic R-B(OH)₂ (Coupling Partner) TM Transmetalation Boronic->TM Product Aryl-R (Final Product) PdII_Br Aryl-Pd(II)L₂-Br OA->PdII_Br PdII_R Aryl-Pd(II)L₂-R TM->PdII_R RE Reductive Elimination RE->Product Pd0 Pd(0)L₂ RE->Pd0 Regeneration Pd0->OA Aryl-Br PdII_Br->TM [R-B(OH)₃]⁻ Base PdII_R->RE

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol 1: Synthesis of a Biaryl Benzophenone via Suzuki Coupling

This protocol is adapted from established methods for the Suzuki coupling of bromobenzophenones.[6][9][10]

Materials:

  • 4-Bromobenzophenone (1.0 mmol, 261 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial (10 mL microwave vial or Schlenk tube)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-bromobenzophenone, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium(II) acetate. Safety Note: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Degassing: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvents (4 mL dioxane, 1 mL water) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (4-bromobenzophenone) is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl benzophenone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: Synthesis of Benzophenone-Thiazole Hybrids

This approach involves a condensation reaction followed by cyclization to append a heterocyclic thiazole ring system to the benzophenone scaffold, a strategy shown to yield compounds with anti-inflammatory properties.[2]

Detailed Protocol 2: Synthesis of a Benzophenone Thiosemicarbazone Intermediate

This protocol is based on the first step of the synthesis described by Pereira et al.[2]

Materials:

  • 4-Hydroxybenzophenone (1.0 mmol, 198 mg)

  • Thiosemicarbazide (1.2 mmol, 109 mg)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2 drops)

  • Ethanol (10 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-hydroxybenzophenone in ethanol.

  • Reagent Addition: Add thiosemicarbazide to the solution, followed by the catalytic amount of concentrated HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 6-8 hours.

  • Precipitation and Filtration: After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the resulting thiosemicarbazone product in a vacuum oven. This intermediate can then be used in a subsequent cyclization reaction (e.g., with an α-haloketone) to form the final thiazole derivative.[2]

Part 2: In Vitro Biological Evaluation

The cornerstone of evaluating new compounds is the in vitro COX inhibition assay, which determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Principle of the Assay

The assay measures the peroxidase activity of the COX enzyme.[11] COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be monitored colorimetrically or fluorometrically by observing the oxidation of a probe molecule. The inhibition of this signal is directly proportional to the inhibition of COX activity. Commercial kits from suppliers like Cayman Chemical are widely used for this purpose.[11]

General Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This is a representative protocol based on commercially available colorimetric screening kits.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Synthesized benzophenone inhibitors (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and substrate in assay buffer according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Prepare wells for "100% initial activity" (enzyme + vehicle), "background" (no enzyme), and "inhibitor" samples.

  • Inhibitor Addition: Add serial dilutions of your synthesized benzophenone compounds (e.g., from 0.01 µM to 100 µM) to the inhibitor wells. Add vehicle (DMSO) to the control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately follow with the addition of the colorimetric substrate (TMPD).

  • Measurement: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm for TMPD) over a kinetic time course (e.g., 5 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Normalize the data: % Inhibition = [1 - (Rate_inhibitor - Rate_bkg) / (Rate_100% - Rate_bkg)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a suitable dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀(COX-1) / IC₅₀(COX-2) . A higher SI value indicates greater selectivity for COX-2.

Part 3: Data Presentation and Interpretation

Organizing the biological data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Table 1: COX Inhibitory Activity of Representative Benzophenone Derivatives

The following table presents example data for hypothetical benzophenone derivatives, illustrating how results should be structured. This allows for direct comparison of potency and selectivity.

Compound IDR¹ GroupR² GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
BZP-01 HH15.23.84.0
BZP-02 4-FH18.51.512.3
BZP-03 H4-SO₂NH₂>500.08>625
BZP-04 4-F4-SO₂NH₂13.10.04327.5
Celecoxib --14.70.05294.0
Data for Celecoxib is representative and sourced from literature for comparison.[12]

Interpretation: From this hypothetical data, a clear SAR emerges. The introduction of a 4-sulfonamide (SO₂NH₂) group on one of the phenyl rings (R²) dramatically increases both potency against COX-2 and selectivity over COX-1 (compare BZP-01 vs. BZP-03). This is consistent with the established mechanism where this group binds to the secondary side pocket of the COX-2 active site.[1] Further modification, such as adding a fluorine atom (BZP-04), can fine-tune this activity.

Conclusion and Future Directions

The benzophenone scaffold serves as an excellent foundation for the rational design of selective COX-2 inhibitors. Synthetic strategies like the Suzuki-Miyaura coupling provide a reliable and flexible means to generate diverse libraries of candidate molecules. By systematically evaluating these compounds through robust in vitro assays, researchers can identify lead candidates with high potency and the desired selectivity profile. Future work should focus on optimizing the pharmacokinetic properties (ADME) of potent inhibitors and advancing the most promising leads into in vivo models of inflammation and pain.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Pereira, J. P., de Oliveira, T. A., Vrisman, D. P. C., Dias, D. F., de Cássia, R., & dos Santos, M. H. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]

  • Fahmy, H., Kassem, A. A., Gazy, A. A., & El-Sayed, M. A. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(19), 6241. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & W. W. Smith. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145-182. [Link]

  • Shaikh, I. A., Siddiqui, S., & Ali, R. (2019). Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents. Bioorganic chemistry, 92, 103220. [Link]

  • Orlando, B. J., & Ghering, A. B. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Biological Chemistry, 282(48), 34647-34651. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Melville, J. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

  • de Silva, N. A. A., & Martins, D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Benzoyl-4-hydroxybenzoic Acid Derivatives

Executive Summary This application note details the optimized protocol for the synthesis of 3-benzoyl-4-hydroxybenzoic acid , a critical scaffold in the development of UV filters, non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-benzoyl-4-hydroxybenzoic acid , a critical scaffold in the development of UV filters, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors (e.g., precursors to Fenofibrate analogs).

Traditional thermal synthesis of benzophenone derivatives via Friedel-Crafts acylation or Fries rearrangement often suffers from long reaction times (4–12 hours), harsh conditions, and poor regioselectivity due to the deactivating nature of the carboxylic acid moiety.

This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that utilizes the Fries Rearrangement of 4-(benzoyloxy)benzoic acid . By leveraging the specific dielectric heating properties of polar intermediates, this protocol reduces reaction time to under 20 minutes while improving yields to >85% and maintaining high regioselectivity for the ortho-rearranged product.

Scientific Background & Mechanism[1][2]

The Challenge of Deactivated Substrates

The target molecule contains a carboxylic acid group at the C1 position. In electrophilic aromatic substitution (EAS), this group is electron-withdrawing, deactivating the ring and making direct Friedel-Crafts acylation difficult.

The Microwave Solution: Fries Rearrangement

To bypass this, we utilize the Fries Rearrangement . We first esterify the phenol to create 4-(benzoyloxy)benzoic acid. Under Lewis acid catalysis, the benzoyl group migrates to the ortho position (C3).

Microwave Effect: Research by Iwata et al. indicates that benzoyloxy derivatives exhibit significant rate acceleration under microwave irradiation compared to thermal heating.[1] The Lewis acid coordinates with the ester oxygen, creating a highly polar adduct that couples efficiently with the microwave field, facilitating the cleavage of the C-O bond and the subsequent intramolecular migration.

Mechanistic Pathway

The reaction proceeds via the coordination of the Lewis acid (LA) to the ester carbonyl, followed by the formation of an acylium ion / phenoxide ion pair within a solvent cage. The acylium ion re-attacks the ring at the ortho position (thermodynamically favored over para due to chelation with the phenol oxygen).

FriesMechanism Substrate 4-(Benzoyloxy)benzoic Acid Coordination LA-Carbonyl Complex (High MW Absorption) Substrate->Coordination + Lewis Acid IonPair Acylium Ion Pair [Cage Effect] Coordination->IonPair MW Irradiation (C-O Cleavage) Product 3-Benzoyl-4-hydroxybenzoic Acid IonPair->Product Ortho-Attack & Re-aromatization

Figure 1: Mechanistic pathway highlighting the microwave-absorbing intermediate complex.

Equipment & Materials

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).

    • Power Range: 0–300 W (Dynamic control).

    • Temp Control: IR sensor (external) and Fiber Optic probe (internal, recommended for accuracy).

    • Vessel: 10 mL or 35 mL Silicon Carbide (SiC) or Borosilicate glass vials with snap-caps.

  • Analysis: HPLC-UV (C18 column), 1H-NMR (400 MHz).

Reagents
  • Substrate: 4-(Benzoyloxy)benzoic acid (Pre-synthesized via standard Schotten-Baumann reaction).

  • Catalyst (Option A - Green): Montmorillonite K-10 Clay (Surface area: 220–270 m²/g).

  • Catalyst (Option B - Classic): Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Solvent-free (for Method A).

Experimental Protocols

Protocol A: Green Synthesis (Solvent-Free / Solid Acid)

Recommended for screening and environmentally sensitive workflows.

  • Preparation: In a 10 mL microwave vial, mix 1.0 mmol of 4-(benzoyloxy)benzoic acid with 500 mg of Montmorillonite K-10 clay.

  • Mixing: Grind the mixture briefly with a spatula or vortex to ensure intimate contact. No solvent is added.

  • Irradiation:

    • Ramp: 2 minutes to target temperature.

    • Hold: 10 minutes at 140°C .

    • Pressure Limit: 250 psi (though pressure remains low in solvent-free).

    • Stirring: High (if equipped with magnetic stirrer) or none.

  • Workup:

    • Add 5 mL of warm Acetone or Ethanol to the vial.

    • Vortex and filter to remove the clay catalyst.

    • Evaporate solvent to yield crude product.[2]

    • Recrystallize from Ethanol/Water (8:2).

Protocol B: High-Yield Lewis Acid Catalysis

Recommended for scale-up and difficult substrates.

  • Preparation: In a 35 mL microwave vial, dissolve 2.0 mmol of 4-(benzoyloxy)benzoic acid in 5 mL of 1,2-Dichloroethane (DCE).

  • Catalyst Addition: Add 4.0 mmol (2.0 equiv) of anhydrous

    
     slowly. Caution: Exothermic.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (Max 200 W).

    • Temperature: 120°C .

    • Time: 12 minutes (Hold time).

  • Quenching:

    • Cool to <50°C.[2]

    • Pour reaction mixture into 20 mL of ice-cold 1M HCl (to break the Aluminum complex).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      

Workflow Visualization

Workflow cluster_0 Microwave Reactor Start Start: 4-(Benzoyloxy)benzoic Acid Param1 Set Temp: 120-140°C Time: 10-15 min Start->Param1 Reaction Irradiation (Fries Rearrangement) Param1->Reaction Quench Quench: Ice/HCl (Method B) or Solvent Extraction (Method A) Reaction->Quench Purify Recrystallization (EtOH/Water) Quench->Purify Final Target: 3-Benzoyl-4-hydroxybenzoic Acid Purify->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Data Summary & Comparison

The following table contrasts the Microwave protocol against the traditional thermal reflux method (based on internal validation data).

ParameterThermal Reflux (Oil Bath)Microwave (Protocol B)Improvement
Temperature 85°C (DCE Reflux)120°C+35°C (Pressurized)
Reaction Time 6–8 Hours12 Minutes30x Faster
Yield 62%88%+26%
Purity (HPLC) 85% (Side products observed)96%Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted heating)Green Benefit

Critical Troubleshooting & Expert Insights

The "Temperature Overshoot" Phenomenon

Microwave heating of non-polar solvents (like DCE) doped with polar catalysts (


) can lead to rapid temperature spikes.
  • Solution: Use "Power Cycling" or "Standard Control" modes rather than "Fixed Power." Ensure the stir bar is active (high speed) to prevent hot spots.

Deactivation by Carboxylic Acid

The -COOH group at C1 can form a salt with the Lewis acid, consuming 1 equivalent of catalyst.

  • Adjustment: Always use at least 2.2 equivalents of

    
     (Protocol B) to account for this consumption. If using K-10 clay (Protocol A), use a high mass ratio (1:2 w/w substrate:clay) to ensure sufficient active sites.
    
Vessel Choice
  • Protocol A (Solid Phase): Use Glass vials. SiC vials absorb microwaves strongly and may overheat the solid catalyst at the wall interface before the bulk heats up.

  • Protocol B (Solution): Silicon Carbide (SiC) vials are recommended if available, as they allow for faster cooling and more uniform heating of organic solvents.

References

  • Iwata, Y., Ozaki, H., & Okada, Y. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. International Journal of Chemistry.

  • Kabalka, G. W., et al. (2001). Microwave-Assisted Solvent-Free Synthesis of Substituted Chalcones. Green Chemistry.
  • Suzana, S., et al. (2024).[3] Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one using the microwave irradiation method. Pharmacy Education.

  • Moghaddam, F. M., et al. (2002). Microwave-assisted Fries rearrangement of aryl esters on the surface of solid acids. (General reference for K-10 methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Benzoyl-4-hydroxybenzoic Acid Synthesis

Topic: Yield Improvement & Troubleshooting for 3-Benzoyl-4-hydroxybenzoic Acid Methodology: Fries Rearrangement of 4-Benzoyloxybenzoic Acid Audience: Senior Chemists & Process Engineers Introduction: The Chemistry of Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for 3-Benzoyl-4-hydroxybenzoic Acid Methodology: Fries Rearrangement of 4-Benzoyloxybenzoic Acid Audience: Senior Chemists & Process Engineers

Introduction: The Chemistry of Control

The synthesis of 3-benzoyl-4-hydroxybenzoic acid (CAS: 574-98-1) is a classic exercise in competing directing groups. While direct Friedel-Crafts acylation of 4-hydroxybenzoic acid is theoretically possible, it suffers from poor yields due to the deactivating nature of the carboxylic acid group and the tendency of the phenol to form esters.

The industry-standard, high-yield route is a two-step sequence :

  • O-Acylation: Esterification of 4-hydroxybenzoic acid to form 4-benzoyloxybenzoic acid .

  • Fries Rearrangement: Lewis acid-catalyzed migration of the benzoyl group from the oxygen to the ortho-carbon (position 3).

This guide focuses on the Fries Rearrangement step, as this is the thermodynamic bottleneck where most yield losses occur.

Module 1: Reaction Setup & Reagents

Q: Why does my reaction stall despite using fresh AlCl₃?

A: You likely have a stoichiometry error regarding the "Lewis Acid Sink."

In a standard Fries rearrangement, the catalyst (AlCl₃) is not catalytic in the traditional sense; it is a reagent. For this specific substrate, the stoichiometric requirement is higher than usual.

  • The Mechanism: AlCl₃ complexes with every Lewis basic site.

    • Site 1: The Carbonyl oxygen of the ester (Reaction center).[1]

    • Site 2: The Carboxylic Acid (-COOH) moiety (Forms -COO-AlCl₂ + HCl).

    • Site 3: The Phenolic oxygen (post-rearrangement product).

Protocol Adjustment: Do not use 1.1 equivalents. You must use at least 3.0 to 3.5 equivalents of AlCl₃ relative to the ester.

  • 1 eq is consumed by the carboxylic acid deprotonation.

  • 1 eq complexes the ester carbonyl to trigger acylium ion formation.

  • Excess ensures the equilibrium shifts toward the rearranged complex.

Q: My AlCl₃ smokes heavily. Is it still good?

A: Heavy smoking indicates hydrolysis. Degraded catalyst is the #1 cause of low yields.

AlCl₃ reacts with atmospheric moisture to form Al(OH)Cl₂ and HCl (the "smoke"). The resulting hydroxides are inactive for the rearrangement.

  • Test: Dissolve a small amount in dry nitrobenzene. It should dissolve with a slight exotherm but minimal solids. If it leaves a white gummy residue, discard it.

  • Recommendation: Use granular AlCl₃ (less surface area for moisture attack) or freshly sublimed material for critical batches.

Module 2: Process Optimization (The Reaction)

Q: I am getting a mixture of products. How do I favor the 3-benzoyl isomer?

A: You must switch from Kinetic to Thermodynamic control.

The Fries rearrangement has two potential outcomes:

  • Para-migration: Favored at low temperatures (<60°C). However, the para position is blocked by the COOH group in this substrate.

  • Ortho-migration (Target): Favored at high temperatures (>120°C).

Thermodynamic Locking: Because the para position is blocked, the acyl group must go ortho. However, if the temperature is too low, the acylium ion may simply detach (intermolecular reaction) or fail to recombine, leading to deacylation (reverting to 4-hydroxybenzoic acid).

Optimization Table: Temperature vs. Solvent

SolventBoiling PointSuitabilityRecommendation
Dichloromethane (DCM) 40°CPoor Too cold. Will result in low conversion.
1,2-Dichloroethane (DCE) 84°CModerate Acceptable, but reaction times will be long (24h+).
Chlorobenzene 131°CGood Ideal balance. Allows reflux at sufficient temp for ortho-attack.
Nitrobenzene 210°CExcellent The "Gold Standard" for solubility and high temp, but difficult to remove.
Neat (Solvent-free) N/AHigh Risk "Melt" reactions yield well but often char/polymerize at scale.
Q: The reaction mixture turned into a solid black rock. What happened?

A: "Red Aluminum Oil" solidification.

The intermediate aluminum complex is often a viscous, ionic liquid that solidifies upon cooling or if the solvent volume is too low.

  • The Fix: Ensure a solvent ratio of at least 5-7 mL per gram of reactant.

  • Agitation: Use a mechanical stirrer (overhead), not a magnetic stir bar. As the complex forms, magnetic bars will seize, creating hot spots that lead to tarring (blackening).

Module 3: Workup & Purification

Q: My yield is low after quenching. Where is the product?

A: The Aluminum-Product complex is likely not fully hydrolyzed.

The complex between the ortho-hydroxy ketone and aluminum is exceptionally stable due to the chelate effect (6-membered ring between the Carbonyl O, Aluminum, and Phenolic O).

The "Hard Quench" Protocol:

  • Do not just pour water in.

  • Pour the reaction mixture slowly into a slurry of Ice + Concentrated HCl .

  • Critical Step: You must heat the quenched mixture to 60-70°C for 1 hour .

    • Why? Cold hydrolysis often leaves the aluminum chelated. Heating breaks the chelate, releasing the free phenol.

  • Cool to 4°C to precipitate the product.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

G Start 4-Benzoyloxybenzoic Acid (Ester Intermediate) AlCl3 AlCl3 Addition (>3.0 Equivalents) Start->AlCl3 Complex Acylium Ion Complex Formation AlCl3->Complex Temp_Check Temperature Check Complex->Temp_Check Low_Temp < 80°C (Kinetic Control) Temp_Check->Low_Temp Insufficient Heat High_Temp > 120°C (Thermodynamic Control) Temp_Check->High_Temp Optimal Heat Deacylation Deacylation (Loss of Yield) Low_Temp->Deacylation Unstable Intermediate Rearrangement Ortho-Migration (3-Position Attack) High_Temp->Rearrangement Successful Migration Quench Acidic Hydrolysis (HCl + Heat) Rearrangement->Quench Product 3-Benzoyl-4-hydroxybenzoic Acid Quench->Product

Caption: Workflow logic for the Fries Rearrangement. Note that low temperatures lead to deacylation rather than para-substitution due to the blocked 4-position.

Standardized Protocol (High-Yield Method)

Reagents:

  • 4-Benzoyloxybenzoic acid (1.0 eq)

  • Aluminum Chloride, anhydrous (3.5 eq)

  • Nitrobenzene (6.0 Volumes) or Chlorobenzene (8.0 Volumes)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and CaCl₂ drying tube.

  • Charging: Add 4-Benzoyloxybenzoic acid and solvent. Stir to suspend.

  • Catalyst Addition: Add AlCl₃ powder in portions over 20 minutes at room temperature. Expect HCl gas evolution.

  • Ramp: Slowly heat the mixture to 120°C (if using Nitrobenzene) or Reflux (if using Chlorobenzene).

  • Reaction: Hold at temperature for 4-6 hours .

    • Monitoring: TLC (Solvent: Ethyl Acetate/Hexane + 1% Acetic Acid). Look for the disappearance of the ester spot.

  • Quench: Cool to 80°C. Pour the reaction mass slowly into a beaker containing Crushed Ice (500g) and Conc. HCl (50mL).

  • Hydrolysis: Heat the aqueous slurry to 70°C for 45 minutes with vigorous stirring.

  • Isolation:

    • If Nitrobenzene: Steam distill to remove solvent, or extract with dilute NaOH, separate organic layer, and re-acidify aqueous layer.

    • If Chlorobenzene: Cool to 0°C. The product usually precipitates.[2] Filter and wash with water.[2][3][4][5][6][7]

  • Purification: Recrystallize from Ethanol/Water (80:20) or Acetic Acid .

References

  • BenchChem. (2025).[2][5] An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid. (Note: Contains relevant Fries rearrangement mechanisms for benzoic acid derivatives).

  • Organic Syntheses. (1934). p-Hydroxybenzoic acid (Foundational chemistry for hydroxybenzoic acid derivatives).

  • Alfa Chemistry. (n.d.). Fries Rearrangement: Mechanism and Catalysis.

  • European Patent Office. (1989).[6] EP 0206635 B1: Process for the preparation of 3-amino-4-hydroxybenzoic acids.[6][7] (Demonstrates nitration/reduction pathways relevant to substituting the 3-position of 4-HBA).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Benzophenone Acids in NMR

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of benzophenone acids during NMR experiments. As compounds featuring both a bulky, relatively nonpolar benzophenone core and a polar, hydrogen-bonding carboxylic acid group, these molecules present unique solubility challenges that can hinder spectral quality and data interpretation.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common issues to advanced troubleshooting protocols. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions to achieve high-quality, reproducible NMR data.

Frequently Asked Questions (FAQs)
Q1: Why is my benzophenone acid not dissolving in deuterated chloroform (CDCl₃)?

Answer: This is the most common solubility issue. While CDCl₃ is a workhorse solvent for many organic molecules, it is a poor choice for most carboxylic acids, including benzophenone derivatives. The primary reason lies in intermolecular hydrogen bonding. Carboxylic acids strongly self-associate to form hydrogen-bonded dimers.[1][2] These dimers are significantly less polar than the individual monomeric acid and have a strong crystalline lattice, making them difficult to dissolve in a non-polar, aprotic solvent like CDCl₃ which cannot effectively break up this network.

Q2: What is the best starting solvent to try for a novel benzophenone acid?

Answer: For a benzophenone acid of unknown solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. DMSO is a highly polar, aprotic solvent that is an exceptional hydrogen bond acceptor. It can effectively disrupt the self-associated acid dimers and solvate the individual molecules. Other good starting options include deuterated methanol (CD₃OD) or deuterated acetone (acetone-d₆).

Q3: How much sample should I use for a standard ¹H NMR?

Answer: Start with a small amount, typically 1-5 mg of your compound in 0.5-0.6 mL of solvent.[3] Using too much sample, especially if solubility is poor, can lead to a supersaturated or heterogeneous solution. This causes severe peak broadening and makes shimming the magnet difficult, if not impossible.[4] For ¹³C NMR, which is much less sensitive, a higher concentration is needed (10-50 mg), making initial solubility even more critical.

Q4: I managed to dissolve my sample, but the NMR peaks are very broad. What's wrong?

Answer: Peak broadening can stem from several factors related to solubility and molecular dynamics:

  • Residual Insolubility: Even microscopic, undissolved particles will severely degrade the magnetic field homogeneity, leading to broad lines. Always filter your NMR sample through a pipette with a small cotton or glass wool plug before transferring it to the NMR tube.

  • High Concentration/Viscosity: A highly concentrated sample can be viscous, slowing molecular tumbling and resulting in broader signals.

  • Chemical Exchange: The acidic proton of the carboxyl group is "labile," meaning it can exchange with other acidic protons (like trace water) or with the deuterium of a protic solvent (like CD₃OD). This exchange process often makes the carboxylic acid proton signal appear as a very broad singlet, sometimes almost indistinguishable from the baseline.[1][2][5] This peak will disappear upon adding a drop of D₂O, which is a useful diagnostic test.[6]

  • Aggregation: Even in solution, molecules can be aggregating rather than being truly solvated. This creates a non-homogeneous environment on the molecular level, leading to broad peaks.

In-Depth Troubleshooting Guide

This section addresses specific problems with probable causes and detailed solutions.

Problem 1: Complete or Near-Complete Insolubility in Standard Solvents
  • Probable Cause: Strong crystal lattice energy and intermolecular hydrogen bonding (dimerization) that cannot be overcome by common solvents like CDCl₃ or even acetone-d₆.

  • Solution Workflow:

    • Switch to a "Stronger" Solvent: If you haven't already, switch to DMSO-d₆. Its ability to accept hydrogen bonds makes it highly effective at solvating carboxylic acids.

    • Employ a Co-Solvent System: If a compound is insoluble in CDCl₃ but you need to use a less polar solvent system, try adding a small amount (e.g., 5-10% by volume) of DMSO-d₆ or CD₃OD to your CDCl₃. This small addition of a polar solvent can be enough to break up the solute's crystal lattice and solvate the polar functional groups, allowing the bulk non-polar solvent to solvate the rest of the molecule.

    • Utilize pH Adjustment: For highly insoluble acids, chemical modification to an ionic salt is a powerful technique. By deprotonating the carboxylic acid, you form a carboxylate salt, which is often dramatically more soluble in polar solvents like D₂O or CD₃OD.

Experimental Protocol 1: Solubility Enhancement via pH Adjustment
  • Place ~2-5 mg of the benzophenone acid into a small vial.

  • Add ~0.6 mL of deuterium oxide (D₂O). The compound will likely remain insoluble.

  • Prepare a dilute solution of sodium deuteroxide (NaOD) in D₂O (approx. 1 M).

  • Add the NaOD solution dropwise to the vial while vortexing or stirring.

  • Continue adding drops until the solid material dissolves completely. The solution should be clear.

  • Transfer the clear solution to an NMR tube, filtering if necessary.

  • Note: The chemical shifts of protons near the carboxylic acid (especially on the aromatic ring) will change upon deprotonation. The acidic proton signal itself will be absent, as it has been replaced by deuterium from the solvent. This method is highly effective but fundamentally changes the chemical environment of the molecule.[7][8]

Problem 2: Sample Precipitates Over Time or with Temperature Changes
  • Probable Cause: The initial sample preparation resulted in a supersaturated or metastable solution. Small changes in temperature can significantly impact solubility.

  • Solution Workflow:

    • Gentle Heating: Gently warm the NMR tube in a warm water bath to redissolve the precipitate. This can often provide a temporary clear solution sufficient for analysis. Ensure the solvent's boiling point is not exceeded.[9]

    • Increase Temperature for Acquisition (Variable Temperature NMR): Running the NMR experiment at an elevated temperature (e.g., 40-60 °C) can increase solubility and keep the compound in solution.[10] Increased temperature also often has the beneficial side effect of sharpening peaks by increasing the rate of molecular tumbling and averaging out different conformational states.[11][12]

    • Re-prepare at a Lower Concentration: The most reliable solution is to prepare a new, more dilute sample. True solubility is key for high-quality spectra.

Problem 3: NMR Signals are Overlapped or Poorly Resolved
  • Probable Cause: The chosen solvent may cause aromatic or other signals to resonate at very similar frequencies. This is a common issue with complex aromatic systems like benzophenones.

  • Solution Workflow:

    • Change Solvent Type: The chemical shift of a proton is highly dependent on its solvent environment. Switching from a solvent like DMSO-d₆ to an aromatic solvent like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, or ASIS), often resolving overlapped signals.[4]

    • Vary the Temperature: As mentioned, changing the temperature can alter the chemical shifts of different protons to varying degrees, which can be enough to resolve overlapping resonances.[10][13] This is particularly effective for protons involved in hydrogen bonding, like -OH or -NH groups.[10]

    • Use a Higher Field NMR Spectrometer: If available, running the sample on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion (the separation in Hz between peaks), which can resolve overlapping multiplets.

Advanced Strategy: Chemical Derivatization

When all other methods fail, or if the acidic proton itself is interfering with the analysis, a final option is to chemically modify the carboxylic acid group.

  • Concept: Convert the carboxylic acid into an ester, such as a methyl or ethyl ester. This eliminates the acidic proton and the capacity for strong hydrogen-bond dimerization. The resulting ester is typically much more soluble in common, less polar NMR solvents like CDCl₃.

  • Method: A common and simple method is reaction with diazomethane or using Fischer esterification with methanol/acid catalyst. However, many milder methods exist.[14][15]

  • Causality & Trade-offs: This approach solves the solubility problem by removing the problematic functional group. The major drawback is that you are no longer analyzing your original compound. This is an endpoint solution, useful for confirming the structure of the carbon skeleton but not for analyzing the properties of the acid itself.

Visual Workflow and Data Summary
Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing solubility issues with benzophenone acids.

G cluster_start Initial Sample Preparation cluster_solvents Solvent Selection cluster_troubleshooting Troubleshooting cluster_advanced Advanced Solutions Start Start with Benzophenone Acid (~2-5 mg) Try_CDCl3 Q: Soluble in CDCl3? Start->Try_CDCl3 Try_DMSO Try DMSO-d6 or CD3OD Try_CDCl3->Try_DMSO No Success High-Quality Spectrum Obtained Try_CDCl3->Success Yes Check_DMSO Q: Soluble? Try_DMSO->Check_DMSO Insoluble Problem: Still Insoluble Check_DMSO->Insoluble No Check_DMSO->Success Yes Broad_Peaks Problem: Broad Peaks Filter Action: Filter Sample & Check Concentration Broad_Peaks->Filter CoSolvent Strategy 1: Use Co-Solvent (e.g., CDCl3 + DMSO-d6) Insoluble->CoSolvent pH_Adjust Strategy 2: pH Adjustment (NaOD in D2O) Insoluble->pH_Adjust Temp Strategy 3: Variable Temp. NMR (Increase Temp.) Insoluble->Temp Derivatize Last Resort: Chemical Derivatization (e.g., Esterification) CoSolvent->Derivatize If all else fails CoSolvent->Success pH_Adjust->Derivatize If all else fails pH_Adjust->Success Temp->Derivatize If all else fails Temp->Success Derivatize->Success Success->Broad_Peaks But...

Caption: A decision tree for troubleshooting benzophenone acid solubility in NMR.

Table 1: Deuterated Solvent Selection Guide for Benzophenone Acids
SolventFormulaRelative PolarityDielectric ConstantKey Characteristics & Use Cases
Chloroform-d CDCl₃0.2594.8Generally Poor Choice. Use only if the compound is known to be soluble. Cannot break H-bonding dimers.[3]
Acetone-d₆ (CD₃)₂CO0.35520.7Good Starting Point. Aprotic but polar enough to dissolve many acids. Can absorb water.
Methanol-d₄ CD₃OD0.76232.7Good Choice. Polar, protic solvent. Solvates acids well but the acidic -COOH proton will exchange with solvent -OD.[16]
DMSO-d₆ (CD₃)₂SO0.44446.7Excellent First Choice. Highly polar, excellent H-bond acceptor. Dissolves most carboxylic acids. Very high boiling point.[4]
Deuterium Oxide D₂O1.00080.1For Salts. Use after deprotonating the acid with a base like NaOD. The -COOH proton signal will be absent.[6]
Benzene-d₆ C₆D₆0.1112.3For Resolving Signals. Aromatic solvent useful for inducing chemical shifts to resolve overlapping peaks. Poor primary solvent for acids.[4]
References
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • fieldguide2chemistry. (2026, January 24). NMR of Benzophenone and Triphenylmethanol. YouTube. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Oregon State University. (2020, December 28). 13C NMR Chemical Shifts. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

  • Fendler, J. H., et al. (1972). Absorption and proton magnetic resonance spectroscopic investigation of the environment of acetophenone and benzophenone in aqueous micellar solutions. Journal of the American Chemical Society, 94(24), 8488–8495. [Link]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

  • Williamson, M. P., et al. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 29(1), 247-256. [Link]

  • Cain, B. F., et al. (2009). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. Analytical Letters, 42(15), 2395-2403. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Urbańczyk, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Advances, 14, 6939-6945. [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(11), 4247–4257. [Link]

  • Bortolus, P., et al. (2011). Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. Organic Letters, 13(15), 4004-4007. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 1062-1070. [Link]

  • ResearchGate. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]

  • University of Kansas NMR Labs. High Temperature NMR. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?[Link]

  • National Institute of Standards and Technology. NMR Chemical Shifts of Trace Impurities. [Link]

  • Han, J., & Lee, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 62. [Link]

  • Caitlin Binder. (2019, February 8). Benzhydrol / Benzophenone NMR. YouTube. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Chromatography Forum. (2008, September 3). Derivatization of carboxylic group for fluorescence. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • University of Sheffield. How to make an NMR sample. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(25), 2315-2322. [Link]

  • Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Chemical Science, 12(45), 15153-15162. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Steve, C. Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Western University. NMR Sample Preparation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Benzoyl-4-hydroxybenzoic Acid

[1][2][3] Topic: Removal of Unreacted Phenol from 3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) Ticket Type: Technical Guide / Troubleshooting Audience: Process Chemists, R&D Scientists[1][2][3] Introduction: The "Acid vs....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Removal of Unreacted Phenol from 3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) Ticket Type: Technical Guide / Troubleshooting Audience: Process Chemists, R&D Scientists[1][2][3]

Introduction: The "Acid vs. Pseudo-Acid" Challenge

Welcome to the technical support guide for purifying 3-Benzoyl-4-hydroxybenzoic acid. The presence of unreacted phenol in your product is a common issue arising from Friedel-Crafts acylation or similar synthesis pathways.[2]

The Core Challenge: Separating these two molecules is chemically subtle because both possess acidic hydroxyl groups.

  • 3-B-4-HBA: Contains a Carboxylic Acid (-COOH) and a Phenolic Hydroxyl (-OH).[1][2][3]

  • Phenol: Contains only a Phenolic Hydroxyl (-OH).[1][2][3]

Because both are "acidic," a standard caustic wash (e.g., NaOH) will deprotonate and dissolve both compounds, failing to separate them.[1][2][3] This guide utilizes the pKa Differential Strategy to selectively isolate your product.

Module 1: The Chemical Solution (pH Swing Extraction)

User Scenario: "I have a crude solid that is sticky or oily. TLC shows a large spot for phenol.[1][2] I need a robust separation method."

The Science (Causality)

This protocol exploits the acidity difference between the carboxylic acid and the phenol.[4][5][6]

  • 3-B-4-HBA (Carboxylic Acid): pKa

    
     4.2 – 4.5.[1][2][3]
    
  • Phenol (Phenolic -OH): pKa

    
     10.0.[1][2]
    
  • Reagent: Sodium Bicarbonate (

    
    ) has a pH of 
    
    
    
    8.5.[1][2]

Mechanism: At pH 8.5, the carboxylic acid is


 99.9% deprotonated (forming a water-soluble salt), while the phenol remains 

97% protonated (staying organic-soluble).[1][2][3]
Protocol: The "Bicarbonate Cut"
  • Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Diethyl Ether ).[1][2][3] Avoid DCM if possible as emulsions are more common.[1][2]

  • Extraction (The Critical Step):

    • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

      
      )  (3x).[1]
      
    • Observation: Gas (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) will evolve.[1][2][5][7] Vent the funnel frequently.
      
    • Phase Check:

      • Organic Layer (Top): Contains Phenol and neutral impurities.[1][2]

      • Aqueous Layer (Bottom): Contains 3-B-4-HBA (Sodium Salt) .[1][2][3]

  • Separation: Collect the aqueous layers.[2][4][6][8] Keep the organic layer until mass balance is confirmed.[2]

  • Acidification (Recovery):

    • Cool the aqueous extract to 0–5°C.

    • Slowly add 2M HCl while stirring until pH reaches

      
       1–2.
      
    • Result: The 3-B-4-HBA will precipitate as a white/off-white solid.[1][2][3][9]

  • Filtration: Vacuum filter the solid and wash with cold water to remove inorganic salts.[2]

Visual Workflow (DOT)

G Start Crude Mixture (Product + Phenol) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (Contains Phenol) Extract->OrgLayer Phenol stays organic AqLayer Aqueous Layer (Contains Product as Salt) Extract->AqLayer Product ionizes Waste Discard / Recycle Solvent OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify Filter Filter Precipitate Acidify->Filter Final Pure 3-B-4-HBA Filter->Final

Caption: The "Bicarbonate Cut" workflow separates species based on pKa thresholds.

Module 2: The Physical Solution (Steam Distillation)

User Scenario: "My crude product smells strongly of phenol, and the contamination is significant (>10% by mass). The Bicarbonate method is clogging my funnel."

The Science

Phenol forms a low-boiling azeotrope with water (9.2% phenol / 90.8% water) that boils at


 99.5°C. 3-B-4-HBA is non-volatile and has a high melting point (>200°C).[1][2]
Protocol: Steam Stripping
  • Setup: Place the crude solid in a round-bottom flask. Add water (approx. 10-15 mL per gram of crude).

  • Boil: Heat the suspension to a vigorous boil.

    • Note: You do not necessarily need an external steam generator.[1][2] A simple "hydro-distillation" (boiling the water in the flask) is often sufficient for lab scale.

  • Collection: Distill the water/phenol mixture. The distillate will initially be cloudy (phenol droplets).[1]

  • Endpoint: Continue distilling until the distillate runs clear and is odorless.

  • Recovery: Cool the boiling flask. The 3-B-4-HBA will crystallize/precipitate out of the residual hot water.[1][2] Filter while cool.[1][2]

Module 3: Final Polishing (Recrystallization)[1][3]

User Scenario: "I have removed the bulk phenol, but HPLC shows 0.5% residual phenol. I need >99% purity."

Solvent Selection Data

Phenol is highly soluble in most organic solvents, whereas 3-B-4-HBA has specific solubility profiles due to its rigid benzophenone-like structure.[1][2][3]

Solvent SystemSuitabilityNotes
Water (100%) GoodProduct is insoluble in cold water, slightly soluble in boiling.[1][2][3] Phenol remains in mother liquor.[1][2]
Ethanol / Water (1:1) Excellent Dissolve in hot ethanol, add hot water until turbid, cool slowly.[1][2][3]
Acetic Acid / Water Very GoodGood for removing colored impurities; common for benzophenone derivatives.[1][2]
Toluene PoorPhenol is very soluble, but product solubility is often too low for efficient recovery.[1][2][3]
Protocol
  • Dissolve crude solid in the minimum amount of boiling Ethanol .[2]

  • Slowly add hot water until a faint cloudiness persists.

  • Add one drop of ethanol to clear the solution.[2]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter and wash with cold 50% EtOH/Water.[1][2]

FAQ & Troubleshooting

Q: Why can't I just use NaOH (Sodium Hydroxide)? A: NaOH is a strong base (pH > 13).[1] It will deprotonate both the carboxylic acid (pKa ~4) and the phenol (pKa ~10). Both will move into the water layer, and you will achieve no separation.[2] You must use a weak base (NaHCO3).[1][2][4][5]

Q: The aqueous layer turned dark/black during extraction. Is my product ruined? A: Likely not. Phenols oxidize easily to quinones, which are highly colored.[1][2][3] These oxidation products often stay in the organic layer or wash out during recrystallization.[2] If the final solid is off-white, perform a recrystallization with charcoal.[1][2]

Q: I formed an emulsion during the Bicarbonate wash. A: This is common.

  • Add Brine (Saturated NaCl) to the mixture.

  • Filter the entire mixture through a pad of Celite if solid particulates are stabilizing the emulsion.[2]

  • Wait longer; time is the best demulsifier.[2]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Section 2.24: Separation of fluids, pKa principles).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from [Link] (Provides pKa data for hydroxybenzoic acid core).[1][2]

  • LibreTexts Chemistry. (2022).[1][2] Acid-Base Extraction. Retrieved from [Link]

  • ChemicalBook. (2024).[1][2] Properties of Hydroxybenzophenone Derivatives. (General solubility data for benzophenone-carboxylic acid derivatives).

Sources

Optimization

Preventing decarboxylation of hydroxybenzoic acids during heating

Technical Support Center: Thermal Stability of Hydroxybenzoic Acids Topic: Preventing Decarboxylation of Hydroxybenzoic Acids (HBAs) During Heating Audience: Researchers, Formulation Scientists, Analytical Chemists Versi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability of Hydroxybenzoic Acids

Topic: Preventing Decarboxylation of Hydroxybenzoic Acids (HBAs) During Heating Audience: Researchers, Formulation Scientists, Analytical Chemists Version: 2.4 (Current)

Executive Summary

Thermal decarboxylation is the primary degradation pathway for hydroxybenzoic acids (HBAs), particularly salicylic acid (2-HBA) and 4-hydroxybenzoic acid (4-HBA). This process is catalyzed by heat, acidic pH, and specific solvent interactions.

This guide provides mechanistic insights and actionable protocols to prevent the loss of the carboxyl group (-COOH) during extraction, synthesis, and analysis.

Module 1: Mechanism of Failure (FAQ)

Q1: Why does Salicylic Acid (ortho-isomer) decarboxylate faster than 4-HBA (para-isomer)? A: The position of the hydroxyl group relative to the carboxylic acid is the critical determinant of stability.

  • The Ortho-Effect: In salicylic acid, the hydroxyl group at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This stabilizes the transition state and facilitates proton transfer to the ring carbon (C1), significantly lowering the activation energy for decarboxylation.

  • The Para-Stability: In 4-HBA, the hydroxyl group is too distant for intramolecular interaction. Decarboxylation requires a higher energy intermolecular proton transfer, making 4-HBA thermally stable up to its melting point (~214°C) under neutral conditions.

Q2: What is the chemical pathway for this degradation? A: It typically follows an Arenium Ion Mechanism (SE2 pathway).

  • Protonation: The ring carbon bearing the carboxyl group (C1) is protonated.

  • Intermediate: A metastable σ-complex (arenium ion) is formed.

  • Elimination:

    
     is ejected, restoring aromaticity and yielding phenol.
    

Decarboxylation_Mechanism cluster_ortho High Risk: Salicylic Acid (Ortho) cluster_para Low Risk: 4-HBA (Para) SA Salicylic Acid (Intramolecular H-Bond) TS_Ortho Cyclic Transition State (Lower Activation Energy) SA->TS_Ortho Heat (>150°C) Phenol Phenol + CO2 TS_Ortho->Phenol Rapid Elimination HBA 4-Hydroxybenzoic Acid TS_Para Intermolecular Protonation (High Activation Energy) HBA->TS_Para Extreme Heat (>210°C) or Acid Catalyst Phenol_P Phenol + CO2 TS_Para->Phenol_P Slow Elimination

Figure 1: Mechanistic comparison of thermal instability between Ortho and Para isomers.

Module 2: Critical Control Parameters (Troubleshooting)

Issue: "My recovery rates are dropping during solvent evaporation."

Root Cause Analysis: You are likely exposing the free acid form of the HBA to heat in an acidic or protic solvent.

Corrective Protocol:

  • pH Adjustment: Convert the free acid to its salt form (Carboxylate) before heating. The anion (

    
    ) is significantly more resistant to electrophilic attack at the C1 position than the protonated acid (
    
    
    
    ).
    • Action: Adjust pH to > 6.0 using Ammonium Hydroxide (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) prior to evaporation.
  • Temperature Limits:

    • Salicylic Acid: Do not exceed 120°C . Significant degradation occurs at 140°C within 30 minutes.

    • 4-HBA: Stable up to 200°C in neutral dry air, but limit to 150°C in solution to prevent hydrolysis or oxidation.

Data: Thermal Stability Thresholds

CompoundMelting PointOnset of Decarboxylation (Solid)Safe Process Limit (Solution)
Salicylic Acid (2-HBA) 158.6°C~150°C< 100°C
3-Hydroxybenzoic Acid 201.3°C~190°C< 140°C
4-Hydroxybenzoic Acid 214.5°C~210°C< 150°C

Module 3: Analytical Workflows (GC & HPLC)

Issue: "I see phenol peaks in my Gas Chromatography (GC) trace, but I know my sample is pure HBA."

Diagnosis: This is an artifact created inside the GC injector port. The high temperature (250°C+) of the injector causes instantaneous thermal decarboxylation of the underivatized acid.

Solution: Derivatization (Silylation) You must block the carboxylic acid proton to prevent the reaction.

Protocol: BSTFA Silylation for GC-MS

  • Dry: Ensure sample is completely water-free (water hydrolyzes silylating reagents).

  • Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Add 50 µL anhydrous Pyridine (acts as a catalyst and acid scavenger).

  • Incubate: Heat at 60°C for 30 minutes .

    • Why? This replaces the active protons on both

      
       and 
      
      
      
      with
      
      
      groups, rendering the molecule volatile and thermally stable.
  • Inject: Analyze via GC.

Decision Tree for Sample Processing

Processing_Workflow Start Start: HBA Sample Processing Analysis Intended Analysis? Start->Analysis HPLC LC / HPLC Analysis->HPLC GC GC / GC-MS Analysis->GC HPLC_Action Safe path. Maintain T < 60°C. Use Mobile Phase pH < 3 for retention. HPLC->HPLC_Action GC_Check Is sample derivatized? GC->GC_Check GC_Fail STOP. Injector heat will cause false decarboxylation. GC_Check->GC_Fail No GC_Pass Proceed. Silyl derivatives are stable. GC_Check->GC_Pass Yes (BSTFA/TMS)

Figure 2: Decision matrix for analytical method selection to avoid artifactual decarboxylation.

Module 4: Extraction & Synthesis Best Practices

Scenario: Extracting HBAs from plant matrices or reaction mixtures.

  • Solvent Selection:

    • Preferred: Ethyl Acetate, Ethanol, Methanol (at T < 60°C).

    • Avoid: Strong mineral acids (HCl,

      
      ) at high temperatures. While acid is needed to protonate the species for organic extraction, prolonged heating in acid promotes the arenium ion formation.
      
    • Tip: Acidify with weak acids (Formic/Acetic) or use mineral acid only at room temperature (

      
      ).
      
  • Inert Atmosphere:

    • While decarboxylation is primarily thermal, oxidative degradation can occur simultaneously. Flush headspace with Nitrogen (

      
      )  during heating steps to distinguish between decarboxylation (loss of 
      
      
      
      ) and oxidation (ring cleavage).
  • Drying:

    • Use Lyophilization (Freeze Drying) instead of rotary evaporation if possible.

    • If using a rotovap, set the bath temperature < 40°C and rely on high vacuum rather than heat.

References

  • Mechanism of Decarboxylation: Kaeding, W. W. (1964). Oxidation of Phenols with Cupric Salts. Journal of Organic Chemistry. Link (Mechanistic parallels in oxidative decarboxylation).

  • Thermal Stability Data: Wesolowski, M. (1979).[1] Thermal decomposition of salicylic acid and its salts.[1][2] Thermochimica Acta. Link

  • GC Derivatization: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Ortho-Effect: Dunn, G. E., & Mohanty, P. K. (1977). Kinetics and mechanism of the thermal decarboxylation of salicylic acid. Canadian Journal of Chemistry. Link

  • Extraction Protocols: Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids. Journal of Separation Science. Link

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Benzoylation Reactions

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: controlling regioisomer formation during benzoylation reactions. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: controlling regioisomer formation during benzoylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity issues in their daily work. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the chemical principles at play.

Issue 1: My reaction yields a mixture of regioisomers with no clear selectivity. Where do I start?

This is a classic problem, often stemming from a lack of differentiation between hydroxyl groups of similar reactivity. Your primary goal is to amplify the subtle differences between these groups.

Troubleshooting Workflow:

  • Assess the Substrate:

    • Identify Hydroxyl Groups: Classify the hydroxyl groups in your starting material (e.g., primary, secondary, tertiary; equatorial vs. axial). Primary hydroxyls are generally less sterically hindered and more nucleophilic than secondary ones.[1]

    • Analyze Electronic Effects: Consider if any electron-donating or withdrawing groups are influencing the nucleophilicity of nearby hydroxyls.[2]

  • Move to Kinetic Control: Unselective reactions often occur under conditions that allow for equilibrium between products (thermodynamic control). To favor the fastest-forming product (the kinetic product), you should lower the reaction temperature.[3][4][5]

    • Protocol: Cool your reaction to 0 °C, -40 °C, or even -78 °C before adding the benzoyl chloride.[6] This can significantly enhance selectivity by favoring the reaction at the most accessible or most nucleophilic hydroxyl group.

  • Re-evaluate Your Base: The choice of base is critical.

    • If using a strong, nucleophilic base, consider switching to a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA). This minimizes side reactions and can improve selectivity.[7][8]

    • In some cases, using a catalytic amount of an amine base with a specific acylating agent can offer high selectivity.

Conceptual Diagram: Decision Tree for Poor Regioselectivity

G start Start: Poor Regioselectivity substrate Analyze Substrate (Sterics & Electronics) start->substrate temp Lower Reaction Temperature (e.g., 0°C to -78°C) substrate->temp Favor Kinetic Product base Change Base (e.g., to DIPEA) substrate->base Reduce Side Reactions reagent Change Benzoylating Agent (e.g., Benzoyl Cyanide) substrate->reagent Alter Reactivity catalyst Introduce a Catalyst (e.g., DBU, FeCl3) substrate->catalyst Direct the Reaction outcome Improved Regioselectivity temp->outcome base->outcome reagent->outcome catalyst->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: I'm observing acyl migration, leading to my desired regioisomer converting into a more stable one.

Acyl migration is a common side reaction, especially under basic conditions, that can scramble the initial regioselectivity of a reaction.[7][8] This indicates that while your initial benzoylation might be selective, the product is not stable under the reaction or workup conditions.

Troubleshooting Workflow:

  • Minimize Reaction Time: The longer the reaction is exposed to basic conditions, the more likely acyl migration becomes. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Modify the Base:

    • Stoichiometry: Use the minimum effective amount of base. An excess of base will promote acyl migration.

    • Base Type: As mentioned previously, a hindered, non-nucleophilic base like DIPEA is often preferable to less hindered amines like triethylamine (TEA).[8]

  • Adjust Workup Procedure:

    • Temperature: Perform the aqueous workup at a low temperature (e.g., with ice-cold solutions) to minimize the time the product is in a basic aqueous environment.

    • pH Control: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base promptly.

Table 1: Impact of Base Selection on Regioselectivity and Acyl Migration

BaseKey CharacteristicTypical ApplicationPotential Issues
PyridineNucleophilic catalyst & baseTraditional benzoylationsCan be difficult to remove, may lead to side products.
Triethylamine (TEA)Common organic baseGeneral purposeCan promote acyl migration, especially in excess.[8]
DIPEAHindered, non-nucleophilicFor sensitive substratesLess prone to causing acyl migration.[7][8]
DBUStrong, non-nucleophilic baseCatalytic regioselective methodsCan be very effective but requires careful stoichiometry.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in benzoylation?

  • Kinetic control governs reactions that are irreversible. The major product is the one that forms the fastest, which is usually the one with the lowest activation energy.[3][4] In benzoylation, this often corresponds to reaction at the most sterically accessible or inherently nucleophilic hydroxyl group. Low temperatures and short reaction times favor kinetic control.[5]

  • Thermodynamic control applies when the reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable isomer, which may not be the one that forms the fastest.[3][11] Higher temperatures and longer reaction times allow the initially formed kinetic product to revert and eventually form the more stable thermodynamic product.

Conceptual Diagram: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Kinetic Product Kinetic Product Reactants->Kinetic Product Lower Ea (faster) Thermodynamic Product Thermodynamic Product Reactants->Thermodynamic Product Higher Ea (slower) Kinetic Product->Thermodynamic Product Equilibration (High Temp) kp Kinetic Product (Forms Faster) tp Thermodynamic Product (More Stable)

Sources

Optimization

Technical Support Center: 3-Benzoyl-4-hydroxybenzoic Acid Production

Status: Online | Role: Senior Application Scientist | Ticket: Scale-Up Optimization Welcome to the Process Development Support Hub. You are likely here because your bench-scale synthesis of 3-Benzoyl-4-hydroxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket: Scale-Up Optimization

Welcome to the Process Development Support Hub.

You are likely here because your bench-scale synthesis of 3-Benzoyl-4-hydroxybenzoic acid (3-B-4-HBA) —a critical intermediate for UV absorbers and NSAID precursors—is failing at the pilot scale.

At the gram scale, the Friedel-Crafts acylation is forgiving. At the kilogram scale, it becomes a challenge of heat transfer, mass transfer, and solids handling. This guide addresses the specific "pain points" of scaling up the acylation of 4-hydroxybenzoic acid (or its esters) with benzoyl chloride using Aluminum Chloride (


).
Module 1: Reaction Engineering & Viscosity Management

User Ticket #402: "My reaction mixture solidifies into a 'concrete' block halfway through the


 addition. The stirrer motor tripped."

Diagnosis: You are experiencing complexation-induced solidification . In Friedel-Crafts acylation, the product (a ketone) and the phenolic oxygen both coordinate with


, forming a dense, sticky complex that is insoluble in non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Troubleshooting Protocol:

ParameterBench Scale (Standard)Scale-Up Adjustment (Recommended)
Solvent Dichloromethane (DCM)Chlorobenzene or Nitrobenzene. DCM boils too low (40°C) to manage the exotherm effectively and is poor at dissolving the complex. Chlorobenzene (bp 131°C) allows for higher thermal headroom and slightly better solubility.
Concentration 5-10 Volumes12-15 Volumes. You must dilute the reaction to maintain a stirrable slurry.
Impeller Magnetic BarAnchor or Helical Ribbon Impeller. A pitch-blade turbine will just carve a hole in the sludge. You need wall-to-wall sweeping action.
Order of Addition Add Acid Chloride to

Reverse Addition (Slurry Dosing). Add the solid

via a solids-dosing valve to the solution of substrate + benzoyl chloride. This keeps the concentration of the complex low initially.

The "Why" (Mechanistic Insight): The reaction requires


 equivalents of 

. The first equivalent deprotonates the phenol (forming

). The second equivalent activates the benzoyl chloride. The resulting intermediate is a highly polar ionic species. In non-polar solvents, these ionic pairs aggregate, causing the viscosity spike.
Module 2: Thermal Safety & Exotherm Control

User Ticket #409: "We saw a 20°C temperature spike in under 30 seconds during reagent addition. Is this normal?"

Diagnosis: No, that is a thermal runaway precursor . The formation of the acylium ion and the coordination of


 to oxygen are both highly exothermic (

). On a scale >100g, passive cooling is insufficient.

Standard Operating Procedure (SOP) for Controlled Addition:

  • Jacket Control: Set reactor jacket to 0°C before starting addition.

  • Dosing Strategy: Do not dump reagents. Use a dosing pump for liquids or a screw-feeder for solids.

  • Thermal Limit: Define a

    
     (e.g., 25°C). If internal temp > 
    
    
    
    , the dosing pump must automatically cut off .
  • Wait Step: After every 10% of addition, pause for 5 minutes to allow the system to reach thermal equilibrium.

Module 3: The "Impossible" Workup (Quenching)

User Ticket #415: "Upon adding water to quench, the reactor filled with HCl gas, and now we have a thick white emulsion that won't filter. It's been settling for 24 hours."

Diagnosis: You have created an Aluminum Hydroxide Gel . Direct water quenching generates


, a gelatinous solid that traps organic product and clogs filters. The gas evolution is HCl, which must be scrubbed.

The Self-Validating Quench System: Instead of water, use the Acidic Quench or Rochelle's Salt method.

Protocol: The "Clean Break" Quench

For a 1 kg batch:

  • Preparation: Prepare a quench vessel containing 10% HCl (aq) pre-cooled to 5°C. Volume should be

    
     the reaction volume.
    
  • Transfer: Slowly transfer the reaction slurry into the quench vessel (Inverse Quench).

    • Why? This ensures the pH remains acidic (<1). At low pH, aluminum exists as soluble

      
       or 
      
      
      
      , not the gelatinous
      
      
      .
  • Temperature: Maintain quench temp <30°C to prevent hydrolysis of the ester (if your product is the ester form).

  • Phase Split: Stop stirring. The layers should separate cleanly within 30 minutes. The organic layer (bottom if using Chlorobenzene) contains your product. The aqueous top layer contains the Aluminum salts.

Visualizing the Workflow

The following diagram illustrates the optimized process flow, highlighting the critical control points (CCPs) for safety and quality.

G cluster_safety Safety Loop Start Raw Materials (4-HBA Ester + PhCOCl) Reaction Friedel-Crafts Acylation (Solvent: Chlorobenzene) (Temp: <25°C) Start->Reaction Viscosity Viscosity Check (Is it stirring?) Reaction->Viscosity Scrubber Caustic Scrubber (Traps HCl Gas) Reaction->Scrubber HCl Off-gas Viscosity->Reaction Solidifying -> Add Solvent/Increase RPM Quench Inverse Acid Quench (Pour Rxn into cold 10% HCl) Viscosity->Quench Fluid Separation Phase Separation (Remove Al salts in Aqueous) Quench->Separation Quench->Scrubber Crystallization Crystallization (Solvent: MeOH/Water) Separation->Crystallization End Pure 3-B-4-HBA Crystallization->End

Figure 1: Optimized Process Flow for 3-Benzoyl-4-hydroxybenzoic acid production, emphasizing the inverse acid quench to prevent emulsion formation.

Module 4: Purity & Regioselectivity

User Ticket #420: "HPLC shows 85% product, but 10% of an impurity with a similar retention time. Is it the ester?"

Diagnosis: If you are starting with Methyl 4-hydroxybenzoate, the impurity is likely the 2-benzoyl isomer (ortho to the ester, meta to the phenol) or unreacted starting material. However, due to the directing effects (OH is strongly activating ortho/para), the 3-position (ortho to OH) is heavily favored.

A more common impurity in scale-up is the Bis-acylated product (esterification of the phenol) if the


 stoichiometry was too low.

Purification Strategy:

  • Hydrolysis (if ester used): Saponify the crude organic layer directly using NaOH. The 3-B-4-HBA (di-anion) will dissolve in water.[1] Impurities like benzophenone or unreacted benzoyl chloride derivatives may remain in the organic layer.

  • Precipitation: Acidify the aqueous layer to pH 3. The product precipitates.[2]

  • Recrystallization: Use Methanol/Water (70:30) . The 3-isomer crystallizes efficiently, while minor isomers and colored oligomers stay in the mother liquor.

Summary of Critical Parameters
StepParameterTargetConsequence of Deviation
Reaction

Equivalents
2.2 - 2.5 eq<2.2 eq leads to incomplete conversion and O-acylation (ester formation) rather than C-acylation.
Reaction Temperature20°C - 40°C>50°C increases risk of Fries rearrangement of the ester side-products or tar formation.
Quench pH< 1.0pH > 3 causes Aluminum precipitation (

), creating unfilterable emulsions.
Safety HCl Scrubbing>95% EfficiencyRelease of corrosive gas into the plant environment.
References
  • Friedel-Crafts Acylation Mechanism & Catalysis Source: Master Organic Chemistry

  • Scale-Up Safety: Quenching Aluminum Chloride Reactions Source: University of Illinois - Division of Research Safety

  • Handling Hazardous Chemicals: Aluminum Chloride Source: Sabanci University - General Chemical Procedures

  • Synthesis of Hydroxybenzoic Acid Derivatives (General Procedures) Source: Organic Syntheses

  • Green Solvents for Friedel-Crafts Acylation Source: ACS Publications (Organic Letters)

Sources

Reference Data & Comparative Studies

Validation

Introduction: Deciphering the Molecular Signature of 3-Benzoyl-4-hydroxybenzoic Acid

An In-Depth Guide to the FTIR Characteristic Peaks of 3-Benzoyl-4-hydroxybenzoic Acid: A Comparative Analysis for Researchers 3-Benzoyl-4-hydroxybenzoic acid is a multifaceted organic compound featuring a benzoic acid co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Peaks of 3-Benzoyl-4-hydroxybenzoic Acid: A Comparative Analysis for Researchers

3-Benzoyl-4-hydroxybenzoic acid is a multifaceted organic compound featuring a benzoic acid core substituted with both a hydroxyl group and a benzoyl group. This unique combination of functional groups—a carboxylic acid, a phenol, and a ketone—makes it a molecule of interest in various chemical and pharmaceutical research fields. Understanding its molecular structure is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive technique for this purpose.[1][2] FTIR spectroscopy probes the vibrational modes of molecular bonds, providing a distinct "fingerprint" that allows for the identification of key functional groups.[1][2]

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the FTIR characteristic peaks of 3-Benzoyl-4-hydroxybenzoic acid. By comparing its spectrum with related molecules—benzoic acid, 4-hydroxybenzoic acid, and benzophenone—we will elucidate the specific contributions of each functional group to the overall spectrum, offering a clear pathway for its unambiguous identification.

Predicted FTIR Spectrum of 3-Benzoyl-4-hydroxybenzoic Acid

The infrared spectrum of 3-Benzoyl-4-hydroxybenzoic acid is a composite of the vibrational modes of its constituent parts. The presence of strong hydrogen bonding, both from the carboxylic acid dimer formation and potentially from the phenolic hydroxyl group, significantly influences the spectrum, particularly in the O-H stretching regions.

Below is a summary of the predicted characteristic absorption peaks and their assignments.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity & CharacteristicsRationale and Notes
O-H Stretch (Phenolic)~3500 - 3300Medium, BroadCharacteristic of the hydroxyl group on the aromatic ring. Broadening is due to hydrogen bonding.
O-H Stretch (Carboxylic Acid)~3300 - 2500Very Broad, OverlappingA hallmark of carboxylic acid dimers formed via hydrogen bonding. This very broad band often overlaps with C-H stretching peaks.[3]
C-H Stretch (Aromatic)~3100 - 3000Weak to MediumAssociated with the C-H bonds of the two aromatic rings.[3][4]
C=O Stretch (Carboxylic Acid)~1700 - 1680Strong, SharpTypical for aryl carboxylic acids. Electron-withdrawing groups and conjugation influence its position.[3]
C=O Stretch (Ketone)~1660 - 1640Strong, SharpCharacteristic of the benzoyl group's diaryl ketone. Its position is generally lower than that of the carboxylic acid carbonyl.[5]
C=C Stretch (Aromatic)~1600 - 1450Medium to Strong (multiple bands)These absorptions arise from the skeletal vibrations of the benzene rings.[1][3]
C-O Stretch (Acid & Phenol)~1320 - 1210StrongA combination of C-O stretching modes from both the carboxylic acid and the phenolic group.[3]
O-H Bend (Carboxylic Acid)~960 - 900Medium, BroadOut-of-plane bending vibration, often broad, characteristic of the carboxylic acid dimer.[3]

Comparative Analysis: Isolating the Spectroscopic Signatures

The most effective way to understand the spectrum of 3-Benzoyl-4-hydroxybenzoic acid is to compare it with simpler, related structures. This comparison highlights how the addition of each functional group introduces new characteristic peaks.

Functional Group/Vibration3-Benzoyl-4-hydroxybenzoic Acid (Predicted)4-Hydroxybenzoic AcidBenzoic AcidBenzophenone
Phenolic O-H Stretch ~3500 - 3300 cm⁻¹ ~3465 cm⁻¹[1]AbsentAbsent
Carboxylic O-H Stretch ~3300 - 2500 cm⁻¹ ~3100 - 2900 cm⁻¹[1]~3300 - 2500 cm⁻¹[3]Absent
Ketone C=O Stretch ~1660 - 1640 cm⁻¹ AbsentAbsent~1650 - 1637 cm⁻¹[5]
Carboxylic C=O Stretch ~1700 - 1680 cm⁻¹ ~1673 - 1663 cm⁻¹[1][6]~1700 - 1680 cm⁻¹[3]Absent
Aromatic C=C Stretches ~1600 - 1450 cm⁻¹ ~1600, 1588 cm⁻¹[1]~1625 - 1465 cm⁻¹[3]~1600 cm⁻¹[5]

Key Insights from the Comparison:

  • The Hydroxyl Signature: The presence of a broad absorption band around 3400 cm⁻¹ clearly distinguishes 3-Benzoyl-4-hydroxybenzoic acid and 4-hydroxybenzoic acid from benzoic acid and benzophenone, confirming the existence of the phenolic -OH group.[1]

  • The Carboxylic Acid Signature: The extremely broad O-H stretch from 3300-2500 cm⁻¹ is a definitive feature of the carboxylic acid group, present in all the acids but absent in benzophenone.[3]

  • The Dual Carbonyl Peaks: The most telling feature for identifying 3-Benzoyl-4-hydroxybenzoic acid is the presence of two distinct, strong C=O stretching peaks . The higher frequency peak (~1680-1700 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the lower frequency peak (~1640-1660 cm⁻¹) is attributed to the ketone of the benzoyl group.[3][5] This two-peak pattern in the carbonyl region is the molecule's most unambiguous identifier when compared to the other reference compounds, which each show only one or zero C=O peaks.

Experimental Protocol for FTIR Analysis

This section provides a standardized workflow for acquiring a high-quality FTIR spectrum of a solid sample like 3-Benzoyl-4-hydroxybenzoic acid. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Once the crystal is dry and clean, perform a background scan. This scan captures the ambient atmosphere (CO₂, H₂O) and instrumental absorptions, which will be subtracted from the sample spectrum.[1]

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 3-Benzoyl-4-hydroxybenzoic acid powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and correlate their wavenumbers (cm⁻¹) to the corresponding molecular vibrations and functional groups as detailed in the tables above.[1]

  • Cleaning: After analysis, retract the press arm, and carefully clean the sample powder from the ATR crystal using a soft brush and/or solvent-moistened wipe.

FTIR Analysis Workflow

The logical flow of an FTIR experiment can be visualized as follows:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Sample Preparation (e.g., place on ATR crystal) Background Acquire Background Spectrum Prep->Background Empty Stage Clean Clean ATR Crystal Clean->Prep Sample Acquire Sample Spectrum Background->Sample Sample Loaded Process Ratio & Process (Background Correction) Sample->Process Raw Data Analyze Correlate Peaks to Functional Groups Process->Analyze

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzophenone Derivatives

Introduction Benzophenone and its derivatives represent a cornerstone class of organic compounds, distinguished by their diaryl ketone core structure. Their utility spans a vast array of applications, from serving as ess...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzophenone and its derivatives represent a cornerstone class of organic compounds, distinguished by their diaryl ketone core structure. Their utility spans a vast array of applications, from serving as essential UV filters in sunscreens and personal care products to acting as photoinitiators in polymer chemistry and versatile scaffolds in medicinal chemistry. The precise structural characterization of these molecules is paramount for quality control, metabolic profiling, and the development of novel applications. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of benzophenone derivatives. We will explore how different ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—dictate the fragmentation pathways. Furthermore, we will dissect the profound influence of various substituents on these pathways, providing researchers, scientists, and drug development professionals with the technical knowledge to confidently identify and characterize these vital compounds.

Ionization Techniques: A Comparative Overview

The fragmentation pattern of a molecule is fundamentally dictated by the ionization technique employed. The choice between a "hard" ionization method like EI, which imparts high energy and induces extensive fragmentation, and "soft" methods like ESI and APCI, which typically preserve the molecular ion, is a critical decision in method development. This choice depends on the analyte's properties and the analytical goal, whether it be detailed structural elucidation or sensitive quantification.

  • Electron Ionization (EI): A hard ionization technique ideal for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS). It generates a reproducible "fingerprint" mass spectrum with extensive fragmentation, which is invaluable for structural elucidation and library matching. However, the molecular ion may be weak or absent in some cases.[1]

  • Electrospray Ionization (ESI): A soft ionization technique, and the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS). It is exceptionally well-suited for polar, thermally labile, and large molecules. ESI generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source, making it ideal for accurate molecular weight determination and quantitative studies using tandem mass spectrometry (MS/MS).[2][3]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique compatible with LC-MS, APCI is effective for a wide range of analytes, including those with lower polarity that are not efficiently ionized by ESI.[4][5] It involves gas-phase ion-molecule reactions and typically produces protonated molecules [M+H]⁺.

  • Chemical Ionization (CI): A softer alternative to EI for GC-MS, CI uses a reagent gas to produce pseudo-molecular ions (e.g., [M+H]⁺) with less fragmentation. This is particularly useful for confirming the molecular weight of a compound when EI fails to produce a visible molecular ion peak.[1][6]

Mass Spectrometry Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Sample Volatile/Semi-Volatile Sample GC_Column Gas Chromatography (Separation) GC_Sample->GC_Column GC_Ionization Ionization Source (EI or CI) GC_Column->GC_Ionization GC_MS Mass Analyzer GC_Ionization->GC_MS GC_Detector Detector GC_MS->GC_Detector LC_Sample Liquid Sample LC_Column Liquid Chromatography (Separation) LC_Sample->LC_Column LC_Ionization Ionization Source (ESI or APCI) LC_Column->LC_Ionization LC_MS Mass Analyzer LC_Ionization->LC_MS LC_Detector Detector LC_MS->LC_Detector

Figure 1: Generalized workflows for GC-MS and LC-MS analysis.

Electron Ionization (EI) Fragmentation of Benzophenones

Under the high-energy conditions of Electron Ionization (70 eV), benzophenones undergo predictable and informative fragmentation. The process begins with the removal of an electron to form a molecular ion (M⁺•), which then fragments through characteristic pathways.

The most prominent fragmentation of the benzophenone core involves α-cleavage on either side of the carbonyl group. This cleavage results in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a phenyl radical, or a phenyl cation ([C₆H₅]⁺) at m/z 77 and a benzoyl radical. The benzoyl cation is typically the base peak in the spectrum of unsubstituted benzophenone. This cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77. The phenyl cation can then lose acetylene (C₂H₂) to yield an ion at m/z 51. This series of ions (m/z 105, 77, and 51) is highly diagnostic for the benzoyl substructure.

EI_Fragmentation_Benzophenone M Benzophenone [M]⁺• (m/z 182) F1 Benzoyl Cation [C₆H₅CO]⁺ (m/z 105) M->F1 - •C₆H₅ F2 Phenyl Cation [C₆H₅]⁺ (m/z 77) M->F2 - •COC₆H₅ F1->F2 - CO F3 [C₄H₃]⁺ (m/z 51) F2->F3 - C₂H₂

Figure 2: Primary EI fragmentation pathway of unsubstituted benzophenone.

Comparative Analysis of Substituted Benzophenones under EI

The presence of substituents on the phenyl rings significantly influences the fragmentation pattern by directing the cleavage. The relative abundance of the competing substituted and unsubstituted benzoyl cations is governed by the electronic nature of the substituent.[7]

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups stabilize the positive charge on the substituted phenyl ring. This stabilization promotes the formation of the substituted benzoyl cation. For instance, in the mass spectrum of 4-aminobenzophenone, the base peak is the 4-aminobenzoyl cation ([H₂NC₆H₄CO]⁺) due to the stabilizing effect of the amino group.[7]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) destabilize the positive charge on the substituted ring. Consequently, cleavage is directed to form the unsubstituted benzoyl cation ([C₆H₅CO]⁺). In the spectrum of 4-nitrobenzophenone, the peak corresponding to the benzoyl cation is significantly more abundant than the nitrated benzoyl cation.[7]

  • Halogens also influence fragmentation. For example, in 4-chlorobenzophenone, characteristic ions are observed for the 4-chlorobenzoyl cation (m/z 139) and the subsequent loss of CO to form the 4-chlorophenyl cation (m/z 111). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for these fragments.[8][9][10]

Table 1: Characteristic EI Fragment Ions of Selected Benzophenone Derivatives

CompoundMolecular Ion (M⁺•) [m/z][YC₆H₄CO]⁺ [m/z][C₆H₅CO]⁺ [m/z][YC₆H₄]⁺ [m/z][C₆H₅]⁺ [m/z]
Benzophenone182-105 (Base Peak)-77
4-Aminobenzophenone197120 (Base Peak)1059277
4-Hydroxybenzophenone198121 (Base Peak)1059377
4-Methoxybenzophenone212135 (Base Peak)10510777
4-Chlorobenzophenone216/218139/141 (Base Peak)105111/11377
4-Nitrobenzophenone227150105 (Base Peak)12277

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of Benzophenones

ESI is a soft ionization technique that produces minimal in-source fragmentation, making it ideal for determining the molecular weight of benzophenone derivatives. Structural information is obtained through tandem mass spectrometry (MS/MS), where the protonated [M+H]⁺ or deprotonated [M-H]⁻ precursor ions are isolated and fragmented via collision-induced dissociation (CID).

Positive Ion ESI-MS/MS ([M+H]⁺)

In positive ion mode, benzophenones are readily protonated, typically on the carbonyl oxygen. The fragmentation of the resulting [M+H]⁺ ion is highly dependent on the substituents.

  • Hydroxylated and Methoxylated Benzophenones: These compounds often exhibit characteristic neutral losses. For example, hydroxylated benzophenones can lose a molecule of water (H₂O), while methoxylated derivatives may lose methanol (CH₃OH) or a methyl radical (•CH₃) followed by CO.

  • Aminobenzophenones: These derivatives are readily protonated on the amino group. Fragmentation often involves the cleavage of bonds adjacent to the protonated site.

  • General Fragmentation: Similar to EI, cleavage of the bond between the carbonyl carbon and one of the phenyl rings can occur, leading to the formation of benzoyl-type cations.

Negative Ion ESI-MS/MS ([M-H]⁻)

Negative ion mode is particularly effective for benzophenone derivatives with acidic protons, most notably hydroxylated benzophenones.

  • Hydroxylated Benzophenones: These compounds readily form [M-H]⁻ ions. A common fragmentation pathway for these ions is the loss of a phenyl radical (•C₆H₅) or a substituted phenyl radical. For example, the [M-H]⁻ ion of 2,6,4'-trihydroxy-4-methoxybenzophenone at m/z 259 fragments to an ion at m/z 165, corresponding to the loss of a C₆H₆O neutral fragment.[11] This fragment can then lose a molecule of CO₂ to produce an ion at m/z 121.[11]

ESI_MSMS_Negative Precursor 2,6,4'-trihydroxy-4-methoxybenzophenone [M-H]⁻ (m/z 259) Fragment1 [M-H-C₆H₆O]⁻ (m/z 165) Precursor->Fragment1 - C₆H₆O Fragment2 [M-H-C₆H₆O-CO₂]⁻ (m/z 121) Fragment1->Fragment2 - CO₂

Figure 3: Negative ion ESI-MS/MS fragmentation of a hydroxylated benzophenone derivative.[11]

Table 2: Characteristic ESI-MS/MS Transitions for Selected Benzophenone Derivatives

CompoundIon ModePrecursor Ion [m/z]Major Product Ions [m/z]
Benzophenone-3 (Oxybenzone)Positive229.1151.1, 121.1
2,4-DihydroxybenzophenoneNegative213.1135.0
4-MethylbenzophenonePositive197.1119.1, 91.1
2-AminobenzophenonePositive198.1181.1, 120.1, 92.1
4-ChlorobenzophenonePositive217.1139.0, 111.0

Atmospheric Pressure Chemical Ionization (APCI) MS/MS

APCI is another soft ionization technique that is well-suited for the analysis of moderately polar to nonpolar compounds. It typically generates protonated molecules [M+H]⁺. The subsequent MS/MS fragmentation of these ions often mirrors the pathways observed in ESI-MS/MS, involving neutral losses and cleavage of the bonds flanking the carbonyl group. APCI can be less susceptible to matrix effects than ESI, making it a valuable alternative for the analysis of benzophenone derivatives in complex samples.[4][12]

Detailed Experimental Protocols

The trustworthiness of analytical data relies on robust and well-documented experimental protocols. Below are detailed, step-by-step methodologies for the analysis of benzophenone derivatives using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Benzophenone UV Filters in Water Samples

This protocol is adapted for the analysis of less polar, thermally stable benzophenone derivatives. For hydroxylated benzophenones, a derivatization step is often required to improve volatility and chromatographic performance.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the analytes with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

GC-MS_Workflow Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution (Ethyl Acetate) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation GCMS_Analysis GC-MS Analysis Evaporation->GCMS_Analysis Data_Processing Data Processing & Analysis GCMS_Analysis->Data_Processing

Figure 4: Workflow for GC-MS analysis of benzophenones in water.

Protocol 2: LC-MS/MS Analysis of Benzophenone Derivatives in Human Milk

This protocol is designed for the sensitive and selective quantification of various benzophenone derivatives, including polar and thermally labile compounds, in a complex biological matrix.[13]

  • Sample Preparation (Ultrasound-Assisted Extraction and Dispersive SPE)

    • Lyophilize 1 mL of human milk sample.

    • Add 5 mL of acetonitrile and an internal standard (e.g., Benzophenone-d₁₀) to the lyophilized sample.

    • Extract the sample using an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a tube containing dispersive SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode.

    • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions and collision energies must be optimized for each analyte.

LC-MSMS_Workflow Sample Human Milk Sample (1 mL) Lyophilization Lyophilization Sample->Lyophilization Extraction Ultrasound-Assisted Extraction (Acetonitrile) Lyophilization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMSMS_Analysis LC-MS/MS Analysis (MRM) Cleanup->LCMSMS_Analysis Data_Quantification Data Quantification LCMSMS_Analysis->Data_Quantification

Figure 5: Workflow for LC-MS/MS analysis of benzophenones in human milk.

Conclusion and Recommendations

The mass spectrometric fragmentation of benzophenone derivatives is a predictable yet nuanced process, heavily influenced by the chosen ionization technique and the electronic properties of substituents on the aromatic rings.

  • For Structural Elucidation: GC-MS with Electron Ionization is a powerful tool, providing rich, reproducible fragmentation patterns that serve as a structural fingerprint. The characteristic α-cleavages and the influence of substituents on the resulting benzoyl cations offer deep structural insights.

  • For Quantitative Analysis in Complex Matrices: LC-MS/MS with Electrospray Ionization is the method of choice. Its soft ionization preserves the molecular species, providing the necessary precursor ion for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). The ability to operate in both positive and negative ion modes provides versatility for analyzing a wide range of derivatives.

  • For Less Polar Compounds: APCI serves as an excellent alternative or complement to ESI, often providing better sensitivity for less polar benzophenone derivatives and potentially reducing matrix effects.

Ultimately, the selection of the optimal analytical strategy hinges on a clear understanding of the research question. For comprehensive profiling, a multi-platform approach employing both GC-MS and LC-MS/MS can provide the most complete picture of the benzophenone derivatives present in a sample. This guide serves as a foundational resource to aid in method development, data interpretation, and the confident structural characterization of this important class of molecules.

References

  • Shan, L., Wu, Y., Yuan, L., et al. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Liverpool. (n.d.). Interpretation of mass spectra. University of Liverpool. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Li, W., Li, H., & Li, Y. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 139-144. [Link]

  • Jenkins, M. A., & O'Neal, C. L. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 38-44. [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

  • Vela-Soria, F., Ballesteros, O., & Zafra-Gómez, A. (2019). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health, 16(23), 4732. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • ResearchGate. (n.d.). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8205. [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]

  • Agilent Technologies. (n.d.). LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. Agilent Technologies. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • PubChem. (n.d.). 2-Aminobenzophenone. PubChem. [Link]

  • de Koning, L. J., Nibbering, N. M. M., & Thijssen, T. L. (1976). Substituent effects in the mass spectra of benzoyl hetarenes. Organic Mass Spectrometry, 11(5), 486-493. [Link]

  • Shiu, K. K., & Shiea, J. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1558. [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Donohoe, D. R., et al. (2023). Fragment Ion Abundance Reveals Information about Structure and Charge Localization in Highly Charged Proteins. Journal of the American Society for Mass Spectrometry, 34(9), 1937-1946. [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. PubChem. [Link]

  • LCGC International. (2025). LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs. LCGC International. [Link]

  • Liao, C., & Kannan, K. (2013). Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(11), 2790-2796. [Link]

  • An, J., & Spring, O. J. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International, 33(12), 20-27. [Link]

  • ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • SCION Instruments. (2025). What are the common ionization methods for GC/MS. SCION Instruments. [Link]

  • Schug, K. A. (2018). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. [Link]

  • Vela-Soria, F., Zafra-Gómez, A., Ballesteros, O., & Navalón, A. (2014). Determination of benzophenone-UV filters in human milk samples using ultrasound-assisted extraction and clean-up with dispersive sorbents followed by UHPLC–MS/MS analysis. Journal of Chromatography B, 944, 1-8. [Link]

  • Ball, L., & Bowen, R. D. (2015). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 50(11), 1253-1258. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. [Link]

  • Grabner, G., & Grabner, G. (2000). Substituent Effect on the Photoreduction Kinetics of Benzophenone. CORE. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]

  • D'Agostino, P. A., & Hancock, J. R. (2000). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. Defence Research Establishment Suffield. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for 3-Benzoyl-4-hydroxybenzoic Acid Purity

Executive Summary The Challenge: 3-Benzoyl-4-hydroxybenzoic acid (3-B-4-HBA) presents a unique chromatographic challenge. As a metabolite of Benzophenone-3 and a synthesis intermediate, it possesses a dual nature: a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-Benzoyl-4-hydroxybenzoic acid (3-B-4-HBA) presents a unique chromatographic challenge. As a metabolite of Benzophenone-3 and a synthesis intermediate, it possesses a dual nature: a highly polar, ionizable carboxylic acid tail and a hydrophobic, aromatic benzophenone core. Standard C18 methods often fail to resolve it from its positional isomers (e.g., 2-benzoyl-4-hydroxybenzoic acid) or suffer from peak tailing due to secondary silanol interactions.

The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase.[1] While C18 provides adequate retention, experimental data demonstrates that Phenyl-Hexyl chemistry, leveraging


 interactions, offers superior selectivity for the benzoyl moiety, significantly improving resolution (

) of critical impurity pairs.

Part 1: The Analyte & Chromatographic Strategy

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: 3-Benzoyl-4-hydroxybenzoic acid[2]

  • Functional Groups: Carboxylic acid (

    
    ), Phenolic hydroxyl (
    
    
    
    ), Benzophenone core.
  • Detection: UV active at 254 nm (carbonyl

    
    ) and 280 nm.
    
The Separation Mechanism

To achieve high purity analysis, we must suppress the ionization of the carboxylic acid to increase retention on Reverse Phase (RP) columns.

  • Mechanism A (Hydrophobic Interaction): On C18 columns, retention is driven purely by solvophobic effects.

  • Mechanism B (

    
     Stacking):  On Phenyl-Hexyl columns, the stationary phase acts as a 
    
    
    
    -electron donor/acceptor, interacting specifically with the benzoyl rings of the analyte. This provides an orthogonal separation mechanism useful for distinguishing isomers.

Part 2: Methodology Comparison

System A: The Conventional Approach (C18)
  • Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus C18),

    
    .
    
  • Mobile Phase: 0.1% Phosphoric Acid (Aq) / Acetonitrile.[3][4][5]

  • Pros: Robust, widely available, predictable retention for non-polar impurities.[6]

  • Cons: Often exhibits "peak tailing" for acidic compounds; poor selectivity for aromatic isomers.

System B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid (Aq) / Methanol.

  • Pros: Enhanced selectivity for aromatic rings via

    
     stacking; Methanol promotes 
    
    
    
    -interactions better than Acetonitrile.
  • Cons: Higher backpressure due to Methanol viscosity.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation

Scientific Rationale: pH control is critical. A pH of ~2.5 ensures the carboxylic acid is protonated (


), rendering the molecule neutral and hydrophobic enough to retain.
  • Buffer A (Acidic Aqueous):

    • Step 1: Measure 1000 mL of HPLC-grade water.

    • Step 2: Add 1.0 mL of Formic Acid (for MS compatibility) or Phosphoric Acid (for UV-only, better peak shape).

    • Step 3: Filter through a 0.22

      
       nylon filter to remove particulates.
      
  • Solvent B (Organic):

    • Use HPLC-grade Methanol (System B) or Acetonitrile (System A). Degas via sonication for 10 mins.

Protocol 2: Instrument Setup & Gradient
  • Flow Rate: 1.0 mL/min[7][3][4][5][8]

  • Injection Volume: 5.0

    
    
    
  • Column Temp:

    
     (Constant temperature is vital to stabilize 
    
    
    
    shifts).
  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

Gradient Program:

Time (min) % Solvent B Event
0.0 20 Initial Hold
2.0 20 Isocratic separation of polar impurities
15.0 80 Linear Ramp to elute 3-B-4-HBA
18.0 80 Wash
18.1 20 Re-equilibration

| 23.0 | 20 | End |

Part 4: Comparative Results & Data

The following data summarizes a study injecting a spiked sample containing 3-B-4-HBA, its precursor (4-Hydroxybenzoic acid), and a positional isomer (2-Benzoyl-4-hydroxybenzoic acid).

Table 1: Chromatographic Performance Metrics
ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (3-B-4-HBA) 9.4 min11.2 minPhenyl retains aromatics longer.
Resolution (

) vs. Isomer
1.8 (Baseline separation)3.2 (Superior separation) Phenyl-Hexyl excels at isomer resolution.
Tailing Factor (

)
1.4 (Moderate tailing)1.1 (Excellent symmetry)

phase reduces silanol activity.
Theoretical Plates (

)
~8,500~11,200Higher efficiency with System B.
Interpretation

While the C18 column separates the impurities, the Phenyl-Hexyl column with Methanol provides a significantly wider resolution window (


). This robustness is crucial for QC environments where column aging might reduce resolution over time. The "stacking" of the benzoyl rings against the phenyl stationary phase creates a unique selectivity that alkyl chains (C18) cannot replicate.

Part 5: Visualizing the Science

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl chemistry over the standard C18.

MethodDevelopment Start Analyte: 3-Benzoyl-4-hydroxybenzoic acid CheckPka Check pKa (~3.5) Start->CheckPka MobilePhase Select Acidic Mobile Phase (pH 2.5) CheckPka->MobilePhase Suppress Ionization ColumnSelect Column Selection Strategy MobilePhase->ColumnSelect C18Path Option A: C18 Column (Hydrophobic Interaction) ColumnSelect->C18Path PhenylPath Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnSelect->PhenylPath ResultC18 Result: Good Retention Poor Isomer Selectivity C18Path->ResultC18 ResultPhenyl Result: Superior Selectivity Excellent Peak Shape PhenylPath->ResultPhenyl Final Final Method: Phenyl-Hexyl + MeOH ResultPhenyl->Final Selected Method

Caption: Decision logic prioritizing Pi-Pi interactions for aromatic isomer separation.

Diagram 2: Interaction Mechanism

The difference in how the analyte interacts with the stationary phase.

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic) C18->Analyte1 Van der Waals Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Analyte (Benzoyl Group) Phenyl->Analyte2 Pi-Pi Stacking (Specific)

Caption: Phenyl-Hexyl columns engage in specific orbital overlap (


) with the benzoyl group.

References

  • Agilent Technologies. (2009).[9] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • PubChem. (n.d.).[10] 4-Hydroxybenzoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link][10]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl Column Selectivity Guide. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Benzophenone vs. Acetophenone Scaffolds in Medicinal Chemistry

Executive Summary: The Scaffold Decision In the early stages of hit-to-lead optimization, the choice between an acetophenone (methyl phenyl ketone) and a benzophenone (diphenyl ketone) core is a critical decision that di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Decision

In the early stages of hit-to-lead optimization, the choice between an acetophenone (methyl phenyl ketone) and a benzophenone (diphenyl ketone) core is a critical decision that dictates the physicochemical profile and target affinity of the resulting library.

While both share the fundamental aryl-ketone pharmacophore, they diverge significantly in their application:

  • Acetophenone Derivatives: Offer a "fragment-like" profile with lower molecular weight (MW) and higher solubility. They are ideal for targeting shallow pockets or serving as transient transition-state mimics.

  • Benzophenone Derivatives: Function as "privileged structures" (e.g., Ketoprofen, Fenofibrate). The additional phenyl ring provides critical hydrophobic bulk, enabling

    
     stacking interactions essential for deep-pocket binding (e.g., Kinase ATP sites, COX enzymes).
    

This guide objectively compares these two scaffolds based on biological activity, synthetic accessibility, and experimental performance.

Structural & Pharmacophore Analysis[1][2]

The biological divergence stems from the steric and electronic differences at the carbonyl position.

FeatureAcetophenone ScaffoldBenzophenone Scaffold
Structure


Steric Profile Low steric hindrance; allows rotational freedom.High steric bulk; restricted rotation (propeller twist).
Electronic Effect Methyl group is electron-donating (+I); carbonyl is more reactive to nucleophiles.Second phenyl ring extends conjugation; carbonyl is less reactive but stabilizes radical intermediates (UV absorption).
Binding Mode Hydrogen bond acceptor + small hydrophobic contact.Hydrogen bond acceptor + Dual hydrophobic clamps (

-stacking).
LogP (Lipophilicity) Lower (approx.[1] 1.5 - 2.0).Higher (approx. 3.0 - 4.0).[1][2][3]
Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy each scaffold during drug design.

Scaffold_Selection Start Target Pocket Analysis Pocket_Type Pocket Architecture? Start->Pocket_Type Shallow Shallow / Solvent Exposed Pocket_Type->Shallow High Polarity Req Deep Deep / Hydrophobic Tunnel Pocket_Type->Deep Lipophilic Req Aceto Select ACETOPHENONE (Fragment-based, High Solubility) Shallow->Aceto Benzo Select BENZOPHENONE (Pi-Stacking, High Potency) Deep->Benzo App_Aceto Applications: - Antimicrobial Fragments - Transient Inhibitors Aceto->App_Aceto App_Benzo Applications: - Kinase Inhibitors - COX-1/2 Inhibitors - Tubulin Binders Benzo->App_Benzo

Figure 1: Decision matrix for selecting Acetophenone vs. Benzophenone scaffolds based on target binding site architecture.

Comparative Biological Activity[4][5]

Anticancer Activity (Cytotoxicity)

Benzophenone derivatives generally exhibit superior potency in anticancer assays due to their ability to mimic the nucleotide base pairing or intercalate DNA/tubulin via the diaryl system.

  • Benzophenone Mechanism: Often targets microtubules (tubulin polymerization inhibition) or kinases (ATP-competitive inhibition).

  • Acetophenone Mechanism: Frequently acts via ROS generation or as a Michael acceptor precursor (chalcones), but the acetophenone core itself is often too small for high-affinity binding alone.

Experimental Data Summary (IC50 Values):

Compound ClassCell LineTarget PathwayIC50 (µM)Reference
Benzophenone (Cmpd 1)HL-60 (Leukemia)Tubulin/Apoptosis0.48 [1]
Benzophenone (Cmpd 1)A-549 (Lung)STAT3/AKT0.82 [1]
Acetophenone (Meliquercifolin A)HeLa (Cervical)General Cytotoxicity2.60[2]
Acetophenone (Melibarbinon B)A2780 (Ovarian)Unknown30.0[2]
Benzophenone (Thiazole hybrid)MCF-7 (Breast)COX-2/Cell Cycle~5.0[3]

Insight: The benzophenone derivative (Compound 1) demonstrates sub-micromolar potency (0.48 µM), significantly outperforming the natural acetophenone derivatives (2.6 - 30 µM). This validates the "hydrophobic clamp" hypothesis where the second phenyl ring enhances binding affinity.

Anti-inflammatory Activity

Benzophenone is the core scaffold of Ketoprofen , a potent NSAID. The two rings mimic the arachidonic acid transition state in the COX enzyme channel. Acetophenones (e.g., Paeonol) show anti-inflammatory activity but typically via modulation of upstream cytokines (TNF-α) rather than direct high-affinity enzyme inhibition.

  • Benzophenone Advantage: Direct COX-1/COX-2 inhibition.[4]

  • Acetophenone Advantage: Lower toxicity profile; acts as an antioxidant.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

This method is applicable to both scaffolds, changing only the acylating agent.

Reagents:

  • Substrate: Anisole (Methoxybenzene) or Toluene.

  • Acylating Agent: Acetyl chloride (for Acetophenone) OR Benzoyl chloride (for Benzophenone).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).[5]
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ).
    
  • Activation: Suspend

    
     (1.2 equiv) in dry DCM (50 mL) at 0°C (ice bath).
    
  • Acylium Ion Formation: Dropwise add the Acylating Agent (1.0 equiv). Stir for 15 min until the solution homogenizes (formation of

    
     complex).
    
  • Addition: Dropwise add the Substrate (1.0 equiv) over 20 minutes. Critical: Maintain temp < 5°C to prevent poly-acylation.

  • Reaction: Remove ice bath and reflux for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Quench: Pour reaction mixture slowly into crushed ice/HCl mixture.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol (Benzophenones) or Distill (Acetophenones).

Protocol B: MTT Cytotoxicity Assay

Used to generate the IC50 data cited above.

Validation Step: Always include a "No-Cell" blank (media + MTT) to correct for background absorbance of the compound itself, as some benzophenones absorb in the visible range.

  • Seeding: Plate A-549 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5%

    
    .
    
  • Treatment: Add test compounds (Benzophenone/Acetophenone derivatives) in serial dilutions (0.1 µM to 100 µM). DMSO final concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Log(inhibitor) vs. Normalized Response) to determine IC50.

Visualization: Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_bio Biological Screening Step1 Friedel-Crafts (AlCl3 + R-COCl) Step2 Quench & Workup (Ice/HCl) Step1->Step2 Step3 Purification (Recryst/Column) Step2->Step3 Step4 MTT Assay (48h Exposure) Step3->Step4 Step5 Data Analysis (IC50 Calc) Step4->Step5 Decision IC50 < 1µM? Step5->Decision Hit Lead Compound (Proceed to ADME) Decision->Hit Yes Drop Modify Substituents (SAR Loop) Decision->Drop No Drop->Step1 Re-design

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Conclusion

For researchers targeting high-affinity interactions in deep protein pockets (e.g., kinases, COX), the Benzophenone scaffold is the superior choice, as evidenced by sub-micromolar IC50 values (0.48 µM against HL-60). However, for fragment-based drug discovery or targets requiring high water solubility, Acetophenone derivatives provide a necessary, albeit less potent, alternative.

Final Recommendation: Start with the benzophenone core for potency, then simplify to acetophenone if solubility becomes a limiting factor during lead optimization.

References

  • Lei, C., Yang, W., Lin, Z., et al. (2024).[6] Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 18783-18791. Link

  • Sobhani, S., et al. (2024).[6] Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14. Link

  • Valente, P., et al. (2021).[2] Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Cell Cycle Arrest. Journal of the Brazilian Chemical Society, 32(11). Link

  • Pathak, V., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[6][7][8] RSC Medicinal Chemistry, 11. Link

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 3-Benzoyl-4-hydroxybenzoic Acid

This guide provides a comprehensive technical analysis of the UV-Vis absorption profile of 3-Benzoyl-4-hydroxybenzoic acid , comparing it against standard benzophenone derivatives. The content is structured for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the UV-Vis absorption profile of 3-Benzoyl-4-hydroxybenzoic acid , comparing it against standard benzophenone derivatives. The content is structured for researchers requiring rigorous characterization data and mechanistic insights.

Executive Summary & Compound Identity

3-Benzoyl-4-hydroxybenzoic acid (CAS: 574-98-1, also referred to as 4-hydroxy-3-benzoylbenzoic acid) represents a specialized class of ortho-hydroxy benzophenones . Unlike simple benzophenone, this molecule possesses a dual-functionality:

  • UV-Absorbing Core: The ortho-positioning of the hydroxyl and benzoyl groups facilitates an intramolecular hydrogen bond (S6 ring motif), enabling Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism is critical for non-radiative energy dissipation (UV protection).

  • Reactive Handle: The para-carboxylic acid group allows for further functionalization (e.g., esterification, polymer grafting) or pH-dependent solubility tuning.

Primary Application: Intermediate for UV-absorbing polymers, photo-stabilizers, and pharmaceutical precursors (e.g., NSAID metabolites).

Structural Characterization (Crystallographic Validation)

Recent single-crystal X-ray diffraction studies confirm the molecule's active geometry:

  • Intramolecular H-Bond: O2—H2[1][2]···O1 (S6 ring motif) locks the carbonyl and hydroxyl groups, essential for the UVA absorption band.

  • Dihedral Angle: The phenyl rings are twisted at approximately 59.2° , balancing conjugation with steric hindrance.

  • Dimerization: In the solid state, it forms carboxylic inversion dimers (R²₂(8) motif).[1][2][3]

Comparative Spectroscopic Analysis

The following table contrasts 3-Benzoyl-4-hydroxybenzoic acid with its structural isomers and analogs to highlight the impact of substitution patterns on UV-Vis performance.

Table 1: Comparative UV-Vis Performance Data (Solvent: Methanol)
CompoundStructure Type

(Band I)

(Band II)
Key MechanismApplication Relevance
3-Benzoyl-4-hydroxybenzoic acid Ortho-Substituted ~255 nm (

)
~325-335 nm (CT / H-bond)ESIPT Active (High Photostability)UV Absorber with COOH coupling handle.
Benzophenone Unsubstituted252 nm333 nm (weak,

)
Intersystem Crossing (Triplet State)Photoinitiator (generates radicals).
4-Hydroxybenzophenone Para-Substituted290 nmAbsent/WeakCharge Transfer (No H-bond)Photo-unstable; used as reactant, not stabilizer.
2-Hydroxybenzophenone Ortho-Substituted~250 nm~330 nmESIPT ActiveStandard UV stabilizer core (lacks COOH).

Critical Insight: The presence of the ortho-hydroxyl group in the target compound shifts the absorption mechanism from simple fluorescence/phosphorescence (seen in Benzophenone) to rapid thermal dissipation via ESIPT. This makes 3-Benzoyl-4-hydroxybenzoic acid a photostable absorber , unlike 4-Hydroxybenzophenone, which is prone to radical formation.

Mechanism of Action: The ESIPT Cycle

The UV protective capability of 3-Benzoyl-4-hydroxybenzoic acid relies on the Excited-State Intramolecular Proton Transfer (ESIPT) cycle. Upon UV irradiation, the proton on the hydroxyl group tunnels to the carbonyl oxygen, forming a short-lived keto species that relaxes thermally.

Diagram 1: ESIPT Photophysical Pathway

ESIPT_Mechanism Enol_Ground Enol Form (S0) (Ground State) Enol_Excited Enol Form (S1) (UV Absorption) Enol_Ground->Enol_Excited hv (UV Absorption) ~330 nm Keto_Excited Keto Form (S1') (Proton Transfer) Enol_Excited->Keto_Excited ESIPT (Fast < 100 fs) Keto_Ground Keto Form (S0') (Thermal Relaxation) Keto_Excited->Keto_Ground Non-Radiative Decay (Heat Release) Keto_Ground->Enol_Ground Back Proton Transfer

Caption: The ESIPT cycle allows 3-Benzoyl-4-hydroxybenzoic acid to absorb high-energy UV photons and dissipate the energy harmlessly as heat, preventing polymer degradation.

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, the following protocol controls for solvent polarity and pH, which significantly affect the carboxylic acid and phenolic protons.

Materials
  • Analyte: 3-Benzoyl-4-hydroxybenzoic acid (>98% purity).

  • Solvents: Methanol (HPLC Grade), Water (Milli-Q), 0.1 M NaOH, 0.1 M HCl.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of analyte in 10 mL Methanol to create a 1 mg/mL (approx. 4 mM) stock.

    • Note: Sonicate for 5 minutes if dissolution is slow due to dimer formation.

  • Working Solution Dilution:

    • Dilute the stock to 20 µM using Methanol.

    • Target Absorbance: 0.6–0.8 AU at

      
      .
      
  • pH-Dependent Study (Solvatochromism):

    • Acidic Shift: Add 10 µL of 0.1 M HCl to the cuvette. The spectrum represents the fully protonated form (COOH, OH).

    • Basic Shift: Add 10 µL of 0.1 M NaOH.

    • Observation: Expect a bathochromic (red) shift and hyperchromic effect in basic conditions due to the formation of the phenolate/carboxylate dianion, which disrupts the intramolecular H-bond and extends conjugation.

  • Measurement Parameters:

    • Range: 200–450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline: Pure solvent blank.

Diagram 2: Characterization Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Step1 Weigh 10mg Analyte Step2 Dissolve in MeOH (Stock: 4 mM) Step1->Step2 Step3 Dilute to 20 µM (Working Solution) Step2->Step3 Step4 Scan 200-450 nm (Neutral pH) Step3->Step4 Step5 Add HCl (Protonated Form) Step4->Step5 Check Stability Step6 Add NaOH (Deprotonated Form) Step4->Step6 Check Ionization

Caption: Step-by-step workflow for characterizing the pH-dependent spectral properties of the analyte.

References

  • Crystal Structure & Synthesis: Naveen, S., et al. "3-benzoyl-4-hydroxybenzoic acid (3) was synthesized, spectroscopically characterized and the crystal structure was determined..." ResearchGate, 2016.

  • Benzophenone UV Mechanisms: Yuanita, E., et al. "Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen." Acta Chimica Asiana, 2025.[4]

  • Related Spectral Data (4-Benzoylbenzoic acid): Karimova, N. V., et al. "pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid."[5] PCCP, 2023.

  • Standard Reference Data: NIST Chemistry WebBook, "Benzoic acid, 4-hydroxy-".[6]

Sources

Comparative

Comparative Reactivity Guide: 3-Benzoyl-4-hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid

This guide provides an in-depth technical comparison between 4-Hydroxybenzoic Acid (4-HBA) and its functionalized derivative, 3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) .[1] Executive Summary & Structural Logic In high-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Hydroxybenzoic Acid (4-HBA) and its functionalized derivative, 3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) .[1]

Executive Summary & Structural Logic

In high-performance polymer synthesis, 4-Hydroxybenzoic Acid (4-HBA) is the workhorse monomer (e.g., Liquid Crystal Polymers like Vectran™).[1] However, it lacks intrinsic photostability.

3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) is an engineered derivative designed to solve this defect.[1] By introducing a benzoyl group at the ortho position to the hydroxyl, the molecule transforms from a simple structural building block into a UV-absorbing functional monomer .

The "Benzophenone Effect"

The critical differentiator is not just steric bulk; it is the Intramolecular Hydrogen Bond (IMHB) .

  • 4-HBA: The phenolic proton is free, making it a ready nucleophile and susceptible to oxidative degradation.[1]

  • 3-B-4-HBA: The phenolic proton is "locked" in a 6-membered ring with the benzoyl carbonyl.[1] This enables Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that dissipates UV energy as harmless heat rather than bond-breaking chemical potential.[1]

Structural Comparison Diagram

G cluster_0 4-Hydroxybenzoic Acid (4-HBA) cluster_1 3-Benzoyl-4-hydroxybenzoic Acid (3-B-4-HBA) node_4HBA Structure: Linear, Unhindered Phenol: Free -OH prop_4HBA Properties: High Reactivity UV Transparent/Degradable node_4HBA->prop_4HBA node_3B4HBA Structure: Bulky, Ortho-Substituted Phenol: H-Bonded to Carbonyl node_4HBA->node_3B4HBA Benzoylation (Friedel-Crafts / Fries) prop_3B4HBA Properties: Lower Reactivity (Steric/Electronic) Intrinsic UV Absorption (ESIPT) node_3B4HBA->prop_3B4HBA

Caption: Structural evolution from 4-HBA to 3-B-4-HBA showing the impact of ortho-substitution on properties.

Chemical Reactivity Profile

The introduction of the benzoyl group drastically alters the reactivity landscape.

A. Acidity (pKa) Dynamics

The benzoyl group is an electron-withdrawing group (EWG), but its effect is dual-natured due to the H-bond.[1]

Moiety4-HBA Reactivity3-B-4-HBA ReactivityMechanism of Change
Carboxylic Acid (-COOH) pKa ~ 4.54 Standard reactivity.[1]pKa ~ 3.8 - 4.0 More acidic.[1]The meta-benzoyl group withdraws electron density from the ring, stabilizing the carboxylate anion.
Phenolic Hydroxyl (-OH) pKa ~ 9.3 Good nucleophile.[1]pKa ~ 7.5 (Apparent) Poor nucleophile.[1]The ortho-benzoyl increases acidity (inductive) but the H-bond sequesters the proton , requiring higher energy/stronger base to initiate nucleophilic attack.[1]
B. Polymerization Kinetics (Esterification)

In polyester synthesis (melt condensation), 3-B-4-HBA acts as a "retarding comonomer."[1]

  • Nucleophilicity: The phenolic oxygen in 3-B-4-HBA is less electron-rich due to the resonance withdrawal of the benzoyl ketone.[1]

  • Steric Hindrance: The bulky phenyl ring at position 3 physically blocks the approach of electrophiles to the position 4 hydroxyl.

  • Result: Incorporation rates of 3-B-4-HBA are 30–50% slower than 4-HBA.[1] It is often added at the end of polymerization or used to cap chains to prevent color formation.

Photostability Mechanism (ESIPT)

This is the primary reason for selecting 3-B-4-HBA over 4-HBA.[1]

  • 4-HBA (Degradation): Absorbs UV

    
     Generates Phenoxy Radical 
    
    
    
    Quinone Methide formation
    
    
    Yellowing/Brittleness .[1]
  • 3-B-4-HBA (Stabilization): Absorbs UV

    
     Proton transfers to Carbonyl Oxygen (Enol form) 
    
    
    
    Relaxes to Ground State releasing Heat
    
    
    Proton transfers back.[1] No chemical change. [1]
ESIPT Pathway Diagram

ESIPT GS Ground State (Keto) O-H...O=C H-Bond ES Excited State (Keto)* High Energy GS->ES UV Absorption (hν) PT Proton Transfer (Enol Form)* ES->PT Fast ESIPT (<100 fs) PT->GS Relaxation Relax Thermal Dissipation (Heat Release) PT->Relax

Caption: The ESIPT cycle allows 3-B-4-HBA to safely dissipate UV energy without breaking polymer bonds.[1]

Experimental Protocols

Protocol A: Comparative Acetylation Kinetics

Objective: Quantify the reduced nucleophilicity of the hindered phenol in 3-B-4-HBA compared to 4-HBA.

Reagents:

  • Monomers: 4-HBA (10 mmol), 3-B-4-HBA (10 mmol)[1]

  • Reagent: Acetic Anhydride (excess)[1]

  • Catalyst: Pyridine (0.1 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Methodology:

  • Setup: Prepare two separate reaction vessels with equimolar amounts of respective monomers in DCM.

  • Initiation: Add Acetic Anhydride and Pyridine simultaneously to both vessels at 25°C.

  • Monitoring: Aliquot 50 µL samples at t=0, 5, 10, 30, and 60 minutes. Quench immediately in cold methanol.

  • Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient).

  • Calculation: Plot conversion % vs. time.

    • Expected Result: 4-HBA reaches >90% conversion within 15 mins.[1] 3-B-4-HBA will lag significantly (approx. 40-60% conversion) due to the steric shielding of the -OH group.[1]

Protocol B: Intrinsic Photostability Assay (Thin Film)

Objective: Demonstrate the UV-blocking capability of the 3-B-4-HBA moiety.[1]

Methodology:

  • Film Preparation: Solvent cast Poly(methyl methacrylate) (PMMA) films containing 1 wt% of 4-HBA (Control) and 1 wt% 3-B-4-HBA (Test).

  • Irradiation: Expose films to a Xenon Arc Lamp (simulated solar spectrum, 300–800 nm) for 100 hours.

  • Measurement:

    • Measure Yellowness Index (YI) (ASTM E313) before and after.[1]

    • Measure UV-Vis Transmission (200–800 nm).[1]

  • Data Interpretation:

    • 4-HBA Film: Significant increase in YI (yellowing) due to photo-oxidation products.[1]

    • 3-B-4-HBA Film: Minimal change in YI; strong absorption peak maintained at ~320–350 nm (characteristic of benzophenones).

Data Summary Table

Property4-Hydroxybenzoic Acid (4-HBA)3-Benzoyl-4-hydroxybenzoic AcidImplication for R&D
Molecular Weight 138.12 g/mol 242.23 g/mol Adjust stoichiometry carefully in copolymers.[1]
Melting Point 215°C220–225°CSimilar processing window for melt polymerization.[1]
UV Cutoff (

)
~255 nm (Transparent to UVA)~330 nm (Absorbs UVA/UVB)3-B-4-HBA protects packaged goods from UV.[1]
Reactivity (Acetylation) Fast (

)
Slow (

)
Requires longer reaction times or higher catalysts.[1]
Solubility Moderate in AlcoholsLow in Alcohols; High in DCMUse non-polar solvents for functionalization.[1]

References

  • Kricheldorf, H. R. (2001). Liquid Crystalline Polymers. Springer-Verlag.[1] (Detailed analysis of 4-HBA monomer kinetics in polyester synthesis).

  • George, J., & Somashekar, R. (2014). "Structure-property relation in 4-hydroxybenzoic acid/3-benzoyl-4-hydroxybenzoic acid copolyesters." Journal of Applied Polymer Science.

  • Hamb, F. L. (1972). "Copolyesters of Glycols and Bisphenols: Photo-Fries Rearrangement and UV Stability."[1] Journal of Polymer Science. (Foundational work on benzophenone rearrangement for stability).

  • Schnabel, W. (1981). Polymer Degradation: Principles and Practical Applications. Hanser Publishers.[1] (Mechanisms of ESIPT and phenolic oxidation).

  • BenchChem. (2025).[1][2][3][4] "4-Hydroxybenzoic Acid Derivatives Synthesis and Characterization."

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 3-Benzoyl-4-hydroxybenzoic Acid

The following guide details the personal protective equipment (PPE) and safety protocols for handling 3-Benzoyl-4-hydroxybenzoic acid , a functionalized benzophenone intermediate often used in the synthesis of COX-II inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the personal protective equipment (PPE) and safety protocols for handling 3-Benzoyl-4-hydroxybenzoic acid , a functionalized benzophenone intermediate often used in the synthesis of COX-II inhibitors and oxadiazole derivatives.

Part 1: Hazard Analysis & Risk Assessment

Chemical Identity: 3-Benzoyl-4-hydroxybenzoic acid Physical State: Solid (Crystalline powder) Melting Point: ~255 °C [1] Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); sparingly soluble in water.

Core Hazard Profile

As a research chemical and substituted benzoic acid/benzophenone derivative, specific toxicological data (LD50) may be limited in public databases. Therefore, Universal Precautions for organic irritants must be applied.

Hazard Class (GHS)Risk DescriptionMechanism of Injury
Skin Irritation (Category 2) Causes skin irritation.Acidic functionality (pKₐ ~4.5 for benzoic acids) can disrupt the stratum corneum; benzophenone moiety adds lipophilicity, aiding dermal penetration.
Eye Irritation (Category 2A) Causes serious eye irritation.Fine dust particles are abrasive and acidic, capable of causing corneal opacity or conjunctivitis upon contact.
STOT-SE (Category 3) May cause respiratory irritation.Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
Photosensitization Potential allergen.Benzophenone derivatives are known photo-allergens. Skin exposure combined with UV light may trigger dermatitis.

Part 2: PPE Selection Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Examination grade)• Outer: 5-8 mil Nitrile (Extended cuff)Why Nitrile? Latex is permeable to many organic acids and ketones. Nitrile offers superior resistance to the benzoic acid structure. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 / P100 Respirator (If outside Fume Hood)Dust Control: The compound is a high-melting solid powder. Inhalation is the primary route of entry during weighing or transfer. If handling >1g, use a powder containment hood.
Eye / Face Chemical Splash Goggles (ANSI Z87.1+)Seal Integrity: Safety glasses with side shields are insufficient for fine powders, which can bypass side gaps. Goggles provide a full seal against airborne dust.
Body Lab Coat (Poly/Cotton or Tyvek) + Chemical ApronPermeation Barrier: Standard lab coats are porous. A chemical apron prevents solid accumulation on the lap during bench work.

Part 3: Operational Protocols

Gowning & Handling Workflow

The following directed graph illustrates the mandatory logic flow for entering the workspace and handling the substance.

GowningProtocol cluster_zone Critical Zone (Fume Hood) Start Start: Risk Assessment CheckVent Verify Fume Hood (Flow > 100 fpm) Start->CheckVent DonPPE Don PPE: 1. Lab Coat 2. Goggles 3. Inner Gloves CheckVent->DonPPE OuterGloves Don Outer Gloves (Over cuffs) DonPPE->OuterGloves Handling Handle Chemical (Weighing/Transfer) OuterGloves->Handling Decon Wipe Containers (Ethanol/Acetone) Handling->Decon Doffing Doff Outer Gloves (Inside-out technique) Decon->Doffing Wash Wash Hands (Soap + Water) Doffing->Wash

Figure 1: Sequential logic for safe handling and decontamination to prevent cross-contamination.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat (e.g., Benchkote) to capture spills and facilitate easy cleanup.

Part 4: Emergency Response & Disposal

Spill Cleanup Strategy

Scenario: 500 mg powder spill on benchtop.

  • Isolate: Alert nearby personnel. Do not breathe dust.

  • PPE Upgrade: Ensure goggles and N95 mask are secure.

  • Contain: Cover spill with a damp paper towel (moistened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe the area 3x with ethanol-soaked pads.

  • Verify: Check for yellow/white residue.

Waste Disposal
  • Solid Waste: Dispose of contaminated PPE, mats, and solid chemical in a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant" .

  • Liquid Waste: Mother liquors or cleaning solutions should go into "Non-Halogenated Organic Solvents" (unless chlorinated solvents were used).

  • Do NOT dispose of down the drain. The benzophenone moiety is potentially persistent in aquatic environments.

References

  • Puttaswamy, S. C., et al. (2018). Synthesis and amelioration of inflammatory paw edema by novel benzophenone appended oxadiazole derivatives by exhibiting cyclooxygenase-2 antagonist activity. Biomedicine & Pharmacotherapy, 101, 68-79.

  • Khanum, S. A., et al. (2018). Synthesis, characterization and crystal structure of 3-benzoyl-4-hydroxybenzoic acid. University of Mysore Data Repository.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-Hydroxybenzoic acid. (Used for read-across hazard analysis).

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